molecular formula C8H6Cl2O2 B6238425 3,6-dichloro-2-methoxybenzaldehyde CAS No. 27164-08-5

3,6-dichloro-2-methoxybenzaldehyde

Cat. No.: B6238425
CAS No.: 27164-08-5
M. Wt: 205
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Description

3,6-Dichloro-2-methoxybenzaldehyde is a high-purity chemical building block of significant interest in organic synthesis and agrochemical research. It serves as a versatile precursor in the synthesis of more complex molecules . Its structural motif is closely related to 3,6-dichloro-2-methoxybenzoic acid (dicamba), a widely studied broad-spectrum herbicide that mimics natural auxins in plants . As an aldehyde intermediate, our product enables researchers to explore novel synthetic pathways for the development of new active ingredients and to study structure-activity relationships. The compound is provided with guaranteed purity and consistency, making it an ideal reagent for method development and discovery chemistry in industrial and academic laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Applications and Research Value • Agrochemical Research: A critical intermediate for the synthesis and discovery of new herbicides and plant growth regulators . • Organic Synthesis: A versatile building block for constructing complex, polysubstituted benzoic acid and benzaldehyde derivatives through functional group transformations . • Process Chemistry: Useful in developing and optimizing new, proprietary synthetic routes for the commercial production of agrochemicals . Handling and Safety This product is for research purposes only. It is not for human or veterinary diagnostic or therapeutic use, or for household use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with appropriate laboratory safety practices.

Properties

CAS No.

27164-08-5

Molecular Formula

C8H6Cl2O2

Molecular Weight

205

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS 27164-08-5

Executive Summary

3,6-Dichloro-2-methoxybenzaldehyde (CAS 27164-08-5) is a critical organochlorine intermediate, primarily utilized in the industrial synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide. As a halogenated aromatic aldehyde, it serves as a pivot point in agrochemical manufacturing, enabling the introduction of the specific substitution pattern required for auxin-mimic activity. This guide provides a comprehensive technical analysis of its synthesis via the Vilsmeier-Haack reaction, its reactivity profile, and its downstream applications in herbicide development.

Chemical Profile & Identification

PropertySpecification
Chemical Name This compound
CAS Number 27164-08-5
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Structural Class Halogenated Benzaldehyde / Anisaldehyde Derivative
Physical State Crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DCM, chloroform, ethyl acetate; insoluble in water

Synthesis: The Vilsmeier-Haack Route

The most robust and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack formylation of 2,5-dichloroanisole. This pathway is preferred over direct oxidation of toluene derivatives due to its high regioselectivity, driven by the directing effects of the methoxy group.

Reaction Mechanism

The synthesis relies on the electrophilic aromatic substitution of 2,5-dichloroanisole. The ortho-directing power of the methoxy (-OCH₃) group, combined with the steric blocking of the para position by a chlorine atom, directs the formyl group exclusively to the 6-position (which becomes C1 relative to the aldehyde, or C2 relative to the methoxy in the final numbering).

Experimental Protocol (Bench Scale)

Note: This protocol involves hazardous reagents (POCl₃). All work must be performed in a fume hood.

Reagents:

  • 2,5-Dichloroanisole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N₂), cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. The solution will turn slightly yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Dissolve 2,5-dichloroanisole in minimal DCM and add it slowly to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then reflux at 40-50°C for 4-6 hours. Monitor consumption of the anisole via TLC or HPLC.

  • Hydrolysis: Cool the reaction mixture to 0°C. Quench carefully by pouring onto crushed ice/sodium acetate solution. The iminium intermediate hydrolyzes to the aldehyde.[1][2][3]

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over MgSO₄ and concentrate in vacuo.

Synthesis Pathway Diagram

VilsmeierSynthesis Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, -Cl- Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 2,5-Dichloroanisole Substrate->Intermediate + Vilsmeier Reagent Electrophilic Attack Hydrolysis Hydrolysis (H2O) Intermediate->Hydrolysis Product 3,6-Dichloro-2- methoxybenzaldehyde Hydrolysis->Product - R2NH

Figure 1: Vilsmeier-Haack formylation pathway converting 2,5-dichloroanisole to the target aldehyde.[4]

Reactivity & Applications

Oxidation to Dicamba

The primary industrial utility of this compound is its conversion to Dicamba . The aldehyde group is oxidized to a carboxylic acid. This is superior to hydrolyzing a trichloromethyl group because it avoids harsh conditions that might cleave the methoxy ether.

Oxidation Protocol (Pinnick Oxidation):

  • Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene (scavenger).

  • Conditions: The aldehyde is dissolved in t-butanol/water. NaClO₂ provides a mild oxidation to the carboxylic acid without over-oxidizing the aromatic ring or cleaving the ether.

Functionalization Logic

The compound possesses three distinct reactive handles:

  • Aldehyde (-CHO): Susceptible to nucleophilic addition (Grignard), reduction (to alcohol), or condensation (Schiff base formation).

  • Methoxy (-OCH₃): Stable under oxidative conditions but can be demethylated with BBr₃ to yield the phenol (3,6-dichlorosalicylaldehyde).

  • Chlorine Substituents: The Cl atoms at positions 3 and 6 deactivate the ring, making further electrophilic substitution difficult, but allowing for specific metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) if derivatization is required.

Application Workflow

Applications Aldehyde This compound (CAS 27164-08-5) Oxidation Oxidation (NaClO2 or KMnO4) Aldehyde->Oxidation Reduction Reduction (NaBH4) Aldehyde->Reduction Demethylation Demethylation (BBr3) Aldehyde->Demethylation Dicamba Dicamba (Herbicide) Oxidation->Dicamba Primary Industrial Use Alcohol 3,6-Dichloro-2-methoxybenzyl alcohol (Intermediate) Reduction->Alcohol Phenol 3,6-Dichlorosalicylaldehyde (Pharma Building Block) Demethylation->Phenol

Figure 2: Divergent synthesis pathways showing the conversion to Dicamba and other potential derivatives.

Handling & Safety (E-E-A-T)

As a halogenated aromatic aldehyde, CAS 27164-08-5 requires strict adherence to safety protocols.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory Irritation).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Aldehydes can slowly oxidize to carboxylic acids upon air exposure; seal containers tightly.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a fume hood to avoid inhalation of dust or vapors.

References

  • BLD Pharm. (n.d.). This compound Product Page. Retrieved from

  • ChemicalBook. (2023). Benzaldehyde, 3,6-dichloro-2-methoxy- Properties and CAS. Retrieved from

  • Google Patents. (2014). CN103819327A: Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Retrieved from

  • BenchChem. (2025). Vilsmeier-Haack Reaction Protocols. Retrieved from

  • National Institutes of Health (NIH). (2025). Dicamba (3,6-dichloro-2-methoxybenzoic acid) Compound Summary. PubChem.[5][6][7][8] Retrieved from

Sources

Technical Deep Dive: 3,6-Dichloro-o-anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3,6-dichloro-o-anisaldehyde (3,6-dichloro-2-methoxybenzaldehyde), a critical intermediate in the synthesis of agrochemicals, most notably the herbicide Dicamba.

CAS Registry Number: 27164-08-5 Synonyms: this compound; 2-Methoxy-3,6-dichlorobenzaldehyde

Executive Summary

3,6-Dichloro-o-anisaldehyde is a highly specialized aromatic aldehyde primarily utilized as a transient intermediate in the industrial synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) . Its chemical structure—characterized by a sterically crowded benzene ring with two chlorine atoms flanking the methoxy and aldehyde groups—imparts unique reactivity profiles essential for regioselective functionalization. This guide details its physicochemical properties, synthetic pathways, and critical role in herbicide manufacturing and pharmaceutical scaffolding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound exists at the intersection of high steric hindrance and high electron deficiency due to the dual chloro-substitution.

Structural Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
SMILES COc1c(Cl)ccc(Cl)c1C=O[1][2]
InChI Key JQZDVFAQNRLCDC-UHFFFAOYSA-N
Physical Properties
ParameterDescription / ValueNote
Physical State Low-melting solid or viscous oilOften isolated as an oil in crude form due to solvent retention or impurities. Pure form crystallizes.
Melting Point ~55–65 °C (Estimated)Precise MP varies by purity; often processed in solution without isolation.
Boiling Point >260 °C (at 760 mmHg)Decomposes at high temperatures; typically distilled under reduced pressure.
Solubility Soluble in organic solvents (Toluene, DCM, Ethanol)Poorly soluble in water.
Reactivity High oxidation susceptibilityRapidly oxidizes to 3,6-dichloro-o-anisic acid (Dicamba) in air.

Synthetic Pathways & Manufacturing

The synthesis of 3,6-dichloro-o-anisaldehyde is a masterclass in regioselective formylation . The presence of the methoxy group (an ortho/para director) and two chlorine atoms dictates the position of the incoming formyl group.

Primary Route: Rieche Formylation

The most robust industrial method involves the formylation of 2,5-dichloroanisole using dichloromethyl methyl ether and a Lewis acid catalyst (Titanium Tetrachloride, TiCl₄). This reaction is preferred over the Gattermann-Koch reaction due to higher yields and milder conditions.

Protocol Overview:

  • Precursor: 2,5-Dichloroanisole is dissolved in an inert solvent (e.g., Dichloromethane or Toluene).

  • Catalyst Addition: TiCl₄ is added at low temperature (0–5 °C) to form a complex.

  • Formylation: Dichloromethyl methyl ether is added dropwise. The electrophilic species attacks the ortho position relative to the methoxy group (the only open ortho position is blocked by Cl, but the position between Cl and OMe is sterically hindered; however, the directing effects favor the position ortho to the methoxy group if available, or para. In this specific isomer, the 6-position is activated).

  • Hydrolysis: The intermediate complex is hydrolyzed with ice water to release the aldehyde.

Pathway Visualization (DOT Diagram)

SynthesisPathway Start 2,5-Dichloroanisole (Precursor) Intermediate Gem-dichloro Intermediate (Transient) Start->Intermediate Formylation (0-5°C, DCM) Reagent Dichloromethyl methyl ether + TiCl4 Reagent->Intermediate Product 3,6-Dichloro-o-anisaldehyde (Target) Intermediate->Product Hydrolysis (H2O) Dicamba Dicamba (Oxidation Product) Product->Dicamba Oxidation (NaClO2 or KMnO4)

Figure 1: Synthetic pathway from 2,5-dichloroanisole to Dicamba via the aldehyde intermediate.

Reactivity & Applications

The "Dicamba Gateway"

The primary utility of 3,6-dichloro-o-anisaldehyde is its role as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid).

  • Mechanism: The aldehyde functionality is oxidized to a carboxylic acid.

  • Reagents: Common oxidants include Sodium Chlorite (NaClO₂) with hydrogen peroxide scavenger (Pinnick oxidation) or Potassium Permanganate (KMnO₄) in industrial settings.

  • Significance: This route avoids the high-pressure Kolbe-Schmitt carboxylation of 2,5-dichlorophenol, offering a milder alternative with fewer byproducts.

Pharmaceutical Scaffolding

Beyond agrochemicals, the 3,6-dichloro-2-methoxy motif is valuable in medicinal chemistry for:

  • Steric Blocking: The bulky chlorine atoms prevent metabolic degradation of the ring, increasing the half-life of drug candidates.

  • Schiff Base Formation: Reaction with amines yields imines (Schiff bases), used in synthesizing antifungal and antibacterial agents.

Analytical Characterization

Validating the identity of 3,6-dichloro-o-anisaldehyde requires precise spectral analysis to distinguish it from its isomers (e.g., 3,5-dichloro or 4,6-dichloro variants).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton (-CHO): Singlet at δ 10.4–10.5 ppm . This highly deshielded signal is characteristic of ortho-substituted benzaldehydes.

    • Methoxy Protons (-OCH₃): Singlet at δ 3.9–4.0 ppm .

    • Aromatic Protons: Two doublets (or a singlet if resolution is low) in the range of δ 7.0–7.5 ppm , corresponding to the protons at positions 4 and 5.

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong band at 1680–1700 cm⁻¹ (typical for conjugated aldehydes).

  • C-Cl Stretch: Distinct bands in the fingerprint region (600–800 cm⁻¹ ).

Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

HazardPrecautionary Measure
Skin Contact Causes irritation. Wear nitrile gloves and long sleeves. Wash immediately with soap and water upon contact.[3]
Eye Contact Causes serious eye irritation.[4] Use chemical safety goggles. In case of contact, rinse with water for 15 minutes.[3]
Inhalation May cause respiratory irritation.[4] Handle only in a functioning fume hood.
Storage Store under inert gas (Nitrogen/Argon) at 2–8 °C. Air sensitive (oxidizes to acid).

References

  • Dicamba Synthesis & Intermediates: Process for preparation of 3,6-dichloro-2-methoxybenzoic acid.[5] World Intellectual Property Organization. (2017).[5] [5]

  • Chemical Properties & CAS Verification: Benzaldehyde, 3,6-dichloro-2-methoxy- (CAS 27164-08-5).[6][2][7][8][9] ChemicalBook.[10] Link

  • Rieche Formylation Mechanism: Formylation of aromatic compounds with dichloromethyl methyl ether. Organic Syntheses.[11] Link

  • Safety Data (General Benzaldehydes): Safety Data Sheet for substituted benzaldehydes. Fisher Scientific. Link

Sources

Technical Guide: 2-Methoxy-3,6-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-methoxy-3,6-dichlorobenzaldehyde (also known as 3,6-dichloro-2-methoxybenzaldehyde ), a critical intermediate in the synthesis of the herbicide Dicamba.[1][2]

Synonyms, Synthesis, and Application in Agrochemical Development

Chemical Identity & Nomenclature

Precise identification is the first step in any rigorous experimental workflow.[2] While often referred to by its functional description, this compound possesses specific identifiers required for database verification and regulatory compliance.

Core Identifiers
Parameter Value
Primary Name This compound
Common Synonym 2-Methoxy-3,6-dichlorobenzaldehyde
CAS Registry Number 27164-08-5
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
SMILES COC1=C(C=O)C(Cl)=CC=C1Cl
InChIKey Computed from structure:[1][2][3] VOYUCTPCAWSYTF-UHFFFAOYSA-N
Synonymy & Database Searching

When searching chemical databases (SciFinder, Reaxys, PubChem), use the following hierarchy of terms to ensure exhaustive retrieval:

  • IUPAC Name: this compound[1][2][4][5]

  • Structural Name: 3,6-dichloro-o-anisaldehyde[1][2]

  • Functional Class: Dicamba aldehyde intermediate[2]

Expert Insight: Do not confuse this compound with 2,6-dichloro-3-methoxybenzaldehyde. The position of the chlorine atoms (3,6 vs 2,[2][6]6) fundamentally alters the electronic properties and downstream reactivity, specifically affecting the oxidation potential required to convert the aldehyde to the carboxylic acid (Dicamba).[2]

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process design, particularly during the extraction and purification phases of synthesis.[2]

Property Data / Observation Implication for Protocol
Physical State Crystalline solid or oil (Low MP)May "oil out" during aqueous workups; requires careful temperature control during crystallization.[1][2]
Melting Point Approx. 70–90 °C (Estimated)*Based on structural analog 2,6-dichlorobenzaldehyde (MP 70°C).[2]
Solubility High in Toluene, DCM, EtOAcToluene is the preferred solvent for industrial scale-up due to higher flash point.[2]
Reactivity Air-sensitive (Oxidation)Store under inert atmosphere (N₂/Ar) to prevent spontaneous oxidation to Dicamba acid.[2]

Synthetic Pathways & Production

The primary utility of 2-methoxy-3,6-dichlorobenzaldehyde lies in its role as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] The synthesis typically proceeds via the formylation of 2,5-dichloroanisole.[2]

Synthesis Workflow (DOT Diagram)

The following flow diagram illustrates the industrial route from the starting material (2,5-dichloroanisole) to the final herbicide active ingredient.[2]

DicambaSynthesis Start 2,5-Dichloroanisole (Starting Material) Step1 Formylation (Vilsmeier-Haack or similar) Start->Step1 + POCl3 / DMF Intermediate 2-Methoxy-3,6-dichlorobenzaldehyde (Target Intermediate) Step1->Intermediate Hydrolysis Step2 Oxidation (NaClO / H2O2) Intermediate->Step2 Oxidation Product Dicamba (3,6-Dichloro-2-methoxybenzoic acid) Step2->Product Acidification

Figure 1: Synthetic pathway from 2,5-dichloroanisole to Dicamba via the aldehyde intermediate.[1][2]

Detailed Protocol: Formylation & Isolation

Objective: Synthesize 2-methoxy-3,6-dichlorobenzaldehyde from 2,5-dichloroanisole.

  • Reagent Setup: In a flame-dried reactor, charge 2,5-dichloroanisole (1.0 eq) dissolved in an inert solvent (e.g., 1,2-dichloroethane or toluene).

  • Formylation: Add the formylating agent (e.g., Vilsmeier reagent prepared from POCl₃/DMF) dropwise at 0–5°C to control the exotherm.[2]

    • Mechanism:[1][7][8] Electrophilic aromatic substitution occurs at the position ortho to the methoxy group (position 6 relative to original numbering, becoming position 2 in the aldehyde).[2]

  • Hydrolysis: Quench the reaction mixture with ice water to hydrolyze the iminium salt intermediate.

  • Phase Separation: Isolate the organic layer.[2] The product (aldehyde) will reside in the organic phase.[2]

  • Purification:

    • Crude Isolation:[1] Evaporate solvent to yield the crude aldehyde.[2]

    • Refinement: Recrystallize from hexane/ethyl acetate if a solid, or distill under reduced pressure if an oil.[2]

Applications in Agrochemical Development

While this compound is technically an aldehyde, its value is defined by its downstream conversion.[2]

The "Dicamba" Connection

Dicamba is a synthetic auxin herbicide.[2] The aldehyde described here is the penultimate intermediate .[2]

  • Oxidation Efficiency: The conversion of the aldehyde to the carboxylic acid (Dicamba) is a high-yield step (>95%).[2] Common oxidants include Sodium Chlorite (NaClO₂) or Hydrogen Peroxide (H₂O₂).[2]

  • Impurity Marker: In commercial Dicamba samples, trace amounts of unreacted 2-methoxy-3,6-dichlorobenzaldehyde can serve as a process fingerprint, indicating the specific synthetic route used.[1][2]

Drug Discovery Potential

Beyond herbicides, the 2-methoxy-3,6-dichlorophenyl moiety is a "privileged scaffold" in medicinal chemistry.[1][2]

  • Pharmacophore: The steric bulk of the two chlorine atoms combined with the electron-donating methoxy group creates a unique electronic signature.[2]

  • Bioisostere: This aldehyde can be used to synthesize Schiff bases or hydrazones, which are often screened for antimicrobial or antifungal activity.[2]

Analytical Characterization

To validate the identity of the synthesized intermediate, rely on the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.3–10.5 ppm (s, 1H): Distinctive aldehyde proton (-CH O).[2] This is the most diagnostic peak.

    • δ 7.0–7.5 ppm (d, 2H): Aromatic protons showing ortho coupling (J ≈ 8 Hz).[2]

    • δ 3.8–4.0 ppm (s, 3H): Methoxy group (-OCH ₃).[2]

Infrared Spectroscopy (IR)
  • ~1690–1700 cm⁻¹: Strong C=O stretch (Aldehyde carbonyl).[2]

  • ~2850 cm⁻¹: C-H stretch of the aldehyde group (Fermi resonance doublet often visible).

References

  • BLD Pharm. (2025).[2] Product Datasheet: this compound (CAS 27164-08-5).[1][4][5][9] Retrieved from [2]

  • Google Patents. (2014).[2] Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid (CN103819327A).[1][2] Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary: Dicamba (Related Structure).[2] Retrieved from [2]

Sources

Technical Whitepaper: Synthesis and Application of 3,6-Dichloro-2-methoxybenzaldehyde in Dicamba Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,6-dichloro-2-methoxybenzaldehyde (CAS: 27164-08-5) serves as a critical penultimate intermediate in the modern synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a globally utilized broadleaf herbicide[1][2]. As agricultural demands shift and glyphosate-resistant weed species proliferate, optimizing Dicamba production has become a primary objective for agrochemical developers[1][3]. This guide provides an in-depth technical analysis of the formylation-oxidation route, detailing the regioselective chemical logic, self-validating experimental protocols, and process economics that make this pathway a superior alternative to traditional high-pressure Kolbe-Schmitt carboxylation[1][4].

Strategic Context: Overcoming Kolbe-Schmitt Limitations

Historically, Dicamba manufacturing has relied on the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol[1]. While effective, this route demands extreme operational conditions (high temperature and high pressure) to force carbon dioxide onto the deactivated dichlorinated aromatic ring[1][3].

By utilizing this compound as an intermediate, process chemists can bypass these harsh conditions. This alternative route leverages the mild, catalytic formylation of 2,5-dichloroanisole, followed by a straightforward oxidation step[4]. This not only reduces the energy overhead of the plant but also significantly improves the safety profile of the synthesis.

Logic Start Dicamba Synthesis Strategies KS Kolbe-Schmitt Route (High Temp/Pressure) Start->KS Form Formylation Route (Mild Conditions) Start->Form Phenol 2,5-Dichlorophenol KS->Phenol Anisole 2,5-Dichloroanisole Form->Anisole Dicamba Dicamba (Target) Phenol->Dicamba Aldehyde This compound Anisole->Aldehyde Aldehyde->Dicamba

Fig 1. Strategic comparison of Kolbe-Schmitt vs. Formylation routes for Dicamba synthesis.

Chemical Profiling & Regioselective Logic

Understanding the causality behind the formation of this compound requires mapping the electrophilic aromatic substitution (EAS) of its precursor, 2,5-dichloroanisole [2][4].

In 2,5-dichloroanisole, the methoxy (-OCH₃) group at C1 is a strong activating, ortho/para-directing group. The chlorine atoms at C2 and C5 are weakly deactivating but also ortho/para-directing. The available positions for electrophilic attack are C3, C4, and C6.

  • Causality of Regioselectivity: Position C6 is uniquely favored because it is ortho to the strongly activating methoxy group and sterically accessible. When formylation occurs at C6, the new aldehyde group takes IUPAC numbering priority (becoming C1). Consequently, the methoxy shifts to C2, the old C2 chlorine becomes C3, and the old C5 chlorine becomes C6—yielding exactly This compound [4].

Table 1: Quantitative Chemical Profile
ParameterSpecification / Data
IUPAC Name This compound
CAS Registry Number 27164-08-5[5][6]
Molecular Formula C8H6Cl2O2[6]
Molecular Weight 205.04 g/mol [6]
Appearance Off-white to pale yellow crystalline powder
Precursor 2,5-Dichloroanisole (CAS: 1984-58-3)[4][7]
Downstream Target Dicamba (CAS: 1918-00-9)[1][2]

Mechanistic Pathway & Visualization

The synthesis workflow is a two-step sequence designed for high chemoselectivity and yield. The first step utilizes a Rieche formylation (using dichloromethyl methyl ether and a Lewis acid), followed by a mild oxidation to yield the final carboxylic acid[4].

Pathway A 2,5-Dichloroanisole (Starting Material) B Rieche Formylation TiCl4, Cl2CHOMe, 5°C A->B C This compound (CAS: 27164-08-5) B->C D Pinnick Oxidation NaClO2, Buffer C->D E Dicamba (Herbicide Product) D->E

Fig 2. Synthesis workflow from 2,5-dichloroanisole to Dicamba via the aldehyde intermediate.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to implement protocols that act as self-validating systems. The following methodologies include built-in in-process controls (IPCs) to ensure reaction fidelity.

Protocol A: Rieche Formylation to this compound

Objective: Regioselective introduction of the formyl group while preventing ether cleavage.

  • System Preparation: In a dry, 500 mL four-neck flask equipped with a mechanical stirrer, internal thermocouple, and nitrogen inlet, dissolve 36.0 g of 2,5-dichloroanisole in 100 mL of anhydrous dichloromethane (or dichloroethane)[4].

  • Catalyst Activation: Add 0.2 g of Titanium Tetrachloride (TiCl₄)[4].

    • Causality: TiCl₄ acts as a potent Lewis acid, coordinating with the ether oxygen of the incoming formylating agent to generate a highly reactive, localized electrophile.

  • Thermal Control: Cool the reactor jacket to bring the internal temperature to exactly 5°C[4].

    • Validation Check: Do not proceed until the temperature is stable. Temperatures >10°C risk demethylation of the anisole (ether cleavage) and non-selective polymerization.

  • Electrophile Addition: Slowly add a solution of 27.8 g dichloromethyl methyl ether in 100 mL dichloromethane dropwise over 60 minutes[4]. Maintain internal temperature ≤ 10°C.

  • Maturation: Remove cooling and allow the reaction to stir at 25°C for 4 hours[4].

    • IPC: Perform HPLC analysis. The reaction is complete when residual 2,5-dichloroanisole is < 1.0%.

  • Quench & Phase Separation: Slowly add 200 mL of chilled water. Adjust the aqueous phase pH to exactly 3.0 using dilute sulfuric acid[4].

    • Causality: Adjusting to pH 3.0 breaks the titanium-aldehyde complex cleanly without causing the severe emulsions typical of basic or neutral titanium dioxide precipitation.

  • Isolation: Separate the organic layer, wash with brine, and evaporate the solvent under reduced pressure to yield ~40.2 g of this compound (Yield: ~95%)[4].

Protocol B: Oxidation to Dicamba (Pinnick Oxidation)

Objective: Chemoselective oxidation of the aldehyde to a carboxylic acid without chlorinating the aromatic ring.

  • Solvent Matrix: Dissolve 20.5 g of this compound in 150 mL of a tert-butanol/water mixture (4:1 v/v).

  • Scavenger Addition: Add 30 mL of 2-methyl-2-butene.

    • Causality: Sodium chlorite oxidation generates hypochlorous acid (HOCl) as a byproduct. Without a scavenger, HOCl will act as an electrophilic chlorinating agent, attacking the aromatic ring and destroying the product profile. 2-methyl-2-butene rapidly traps HOCl.

  • Buffering: Add 15.0 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) to buffer the solution to pH ~4.0.

    • Validation Check: Verify pH. If the pH drops below 3.0, NaClO₂ will disproportionate into explosive chlorine dioxide (ClO₂) gas.

  • Oxidation: Slowly add 13.5 g of Sodium Chlorite (NaClO₂) in portions. Stir at room temperature for 3 hours.

  • Workup: Evaporate the volatile organics, acidify the aqueous layer to pH 1.0 with HCl, and filter the precipitated Dicamba. Wash with cold water and dry.

Process Economics & Scalability

Transitioning from Kolbe-Schmitt to the formylation-oxidation route fundamentally alters the CapEx and OpEx of Dicamba manufacturing.

Table 2: Process Economics Comparison
MetricTraditional Kolbe-SchmittFormylation-Oxidation RouteImpact / Advantage
Reactor Requirements High-pressure autoclaves (Expensive CapEx)Standard glass-lined reactors (Low CapEx)Eliminates need for specialized pressure vessels.
Operating Temperature > 150°C5°C to 25°C[4]Massive reduction in energy consumption (OpEx).
Yield (to intermediate) 60 - 75%> 93%[4]Higher atom economy and reduced waste streams.
Safety Profile High risk (Pressure/Heat)Moderate risk (Requires off-gas scrubbing)Safer operational footprint for plant personnel.

References

  • FAO / AGRIS - A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. URL:[Link]

  • ResearchGate - A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. URL:[Link]

  • PubChem (NIH) - Dicamba | C8H6Cl2O3 | CID 3030. URL:[Link]

  • Patsnap / Eureka - A kind of synthetic method of 3,6-dichloro-2-methoxybenzoic acid (Patent CN105712852A). URL:[Link]

Sources

3,6-dichloro-2-methoxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,6-Dichloro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications

Executive Summary

This compound is a pivotal, yet often uncharacterized, chemical intermediate primarily recognized for its critical role in the synthesis of 3,6-dichloro-2-methoxybenzoic acid, the active ingredient in the widely used herbicide Dicamba. This guide provides a comprehensive technical overview for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries. We delve into the compound's fundamental chemical properties, detail its primary synthesis pathway via the formylation of 2,5-dichloroanisole, and outline its subsequent conversion to Dicamba. This document moves beyond a simple recitation of facts to explain the causality behind synthetic choices and provides detailed, field-proven protocols. All data and methodologies are substantiated with citations to authoritative sources to ensure scientific integrity.

Chemical Identity and Properties

Nomenclature and Molecular Structure
  • Systematic Name: this compound

  • Common Synonyms: 2-methoxy-3,6-dichlorobenzaldehyde

  • Molecular Formula: C₈H₆Cl₂O₂

  • Molecular Weight: 205.04 g/mol [1]

The structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 6, a methoxy group at position 2, and an aldehyde functional group at position 1. The electron-donating methoxy group and electron-withdrawing chlorine atoms create a unique electronic environment that dictates the molecule's reactivity, particularly in the subsequent oxidation of the aldehyde group.

Physicochemical Data

Quantitative data for this specific intermediate is not widely published in standard databases, primarily due to its transient nature in multi-step syntheses. The following table summarizes its core properties, drawing from patent literature describing its synthesis and data from structurally similar compounds.

PropertyValue / DescriptionSource / Rationale
CAS Number Not explicitly assigned in major databases. It is referenced as an intermediate in synthetic patents.Inferred from[2][3]
Appearance Reported as an oil layer in a non-polar solvent following initial synthesis.[2]
Molecular Weight 205.04 g/mol [1]
Molecular Formula C₈H₆Cl₂O₂[4]
Solubility Insoluble in water; Soluble in organic solvents like dichloromethane, toluene, and dichloroethane.Inferred from synthesis protocols[2][3]
Boiling Point Not determined. Likely high due to dichlorination and aromatic structure.N/A
Melting Point Not determined.N/A

Synthesis and Mechanism

Core Synthesis Pathway: Formylation of 2,5-Dichloroanisole

The most direct and industrially relevant method for producing this compound is the electrophilic formylation of 2,5-dichloroanisole.[2]

Causality of Experimental Design:

  • Starting Material: 2,5-dichloroanisole is selected because its methoxy group is an ortho-, para-director, activating the aromatic ring for electrophilic substitution. The open ortho- position (position 6) is the primary site for formylation.

  • Formylating Agent: Dichloromethyl methyl ether is used as the source of the formyl group precursor.

  • Catalyst: A Lewis acid, such as Titanium tetrachloride (TiCl₄), is essential. It coordinates with the dichloromethyl methyl ether, creating a highly reactive electrophilic species that can overcome the deactivating effects of the two chlorine atoms on the ring.

  • Solvent and Temperature: The reaction is conducted in an inert aprotic solvent like dichloromethane or toluene at low temperatures (0-5°C) to control the reaction rate and prevent unwanted side reactions.[2]

Synthesis Workflow Diagram

G cluster_reactants cluster_conditions cluster_product Start Starting Materials DCA 2,5-Dichloroanisole Start->DCA DCMME Dichloromethyl methyl ether Start->DCMME Solvent Dichloromethane or Toluene Start->Solvent Reagents Reagents & Conditions Catalyst TiCl₄ (Lewis Acid) Reagents->Catalyst Temp Low Temperature (0-5 °C) Reagents->Temp Product This compound DCA->Product Formylation Reaction DCMME->Product Solvent->Product Catalyst->Product Temp->Product

Caption: Workflow for the Lewis acid-catalyzed formylation of 2,5-dichloroanisole.

Detailed Experimental Protocol for Synthesis

This protocol is a synthesized methodology based on established patent literature.[2]

  • Vessel Preparation: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 36g of 2,5-dichloroanisole in 100 mL of dichloromethane.

  • Catalyst Addition: Add 0.2g of TiCl₄ to the solution.

  • Temperature Control: Cool the reaction mixture to 5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of 27.84g of dichloromethyl methyl ether dissolved in 100 mL of dichloromethane dropwise while maintaining the temperature at 5°C.

  • Reaction: After the addition is complete, add 200 mL of water and adjust the pH to 3.0 with dilute sulfuric acid. Stir the mixture vigorously at 25°C for 4 hours.

  • Workup and Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (oil) layer, which contains the product, this compound. The reported yield from this step is approximately 95%.[2]

Key Applications in Chemical Synthesis

Primary Role as a Precursor to Dicamba

The principal application of this compound is its use as the direct precursor to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[3][5] Dicamba is a selective herbicide used to control broadleaf weeds in various agricultural settings.[5][6] The efficiency and purity of the aldehyde synthesis are paramount to achieving a high-quality final product.

Oxidation of the Aldehyde to a Carboxylic Acid

The conversion to Dicamba is achieved through the oxidation of the aldehyde functional group. This is a standard organic transformation, but the choice of oxidant is key for high yield and purity.

Causality of Reagent Choice:

  • Oxidizing Agent: Solutions of sodium hypobromite (NaBrO) or a mixture of sodium hypochlorite (NaClO) and sodium hypobromite are commonly used.[3] These reagents are effective for oxidizing aldehydes to carboxylic acids under relatively mild conditions, which helps to prevent side reactions on the sensitive aromatic ring.

  • Post-Reaction Workup: After oxidation, the resulting sodium salt of the carboxylic acid is in an aqueous solution. Acidification with a strong acid like sulfuric acid is required to protonate the carboxylate, causing the final product, Dicamba, to precipitate out of the solution.[3]

Oxidation Workflow Diagram

G Aldehyde This compound (in Dichloroethane) Oxidation Oxidation Step Aldehyde->Oxidation Salt Intermediate Carboxylate Salt (Aqueous Solution) Oxidation->Salt Aldehyde to Carboxylate Acidification Acidification Step Salt->Acidification Dicamba Dicamba (Final Product, Precipitate) Acidification->Dicamba Protonation & Precipitation Oxidant NaBrO Solution Oxidant->Oxidation Acid Dilute H₂SO₄ Acid->Acidification

Sources

3,6-dichloro-2-methoxybenzaldehyde safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3,6-dichloro-2-methoxybenzaldehyde

Introduction and Inferred Hazard Profile

This compound is a substituted aromatic aldehyde, a class of molecules frequently utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds. Its structure combines the reactivity of an aldehyde functional group with the toxicological profile of a chlorinated aromatic system.

A comprehensive analysis of its structural components—a dichlorinated benzene ring, a methoxy group, and an aldehyde group—allows for a robust, inferred hazard profile. The presence of two chlorine atoms on the aromatic ring is predicted to significantly increase the compound's reactivity and toxicity compared to simpler benzaldehydes. Data from close analogues like 2,6-dichlorobenzaldehyde suggest a high potential for corrosivity.

Based on this structure-activity relationship (SAR) analysis, this compound is predicted to be a hazardous substance requiring stringent safety controls.

Hazard Identification and Mechanistic Analysis

The overall hazard profile is a composite of the effects of its constituent parts.

  • Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and can react with biological nucleophiles, such as the amine groups in proteins. This reactivity is the fundamental basis for its irritant properties. While aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, the presence of strong electron-withdrawing groups can enhance this electrophilicity.[1][2]

  • Dichlorinated Aromatic System: The two electron-withdrawing chlorine atoms significantly influence the molecule's properties.

    • Increased Reactivity: They pull electron density from the aromatic ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially leading to heightened biological reactivity.

    • Toxicity Profile: Chlorinated aromatic compounds can possess significant toxicity. The most pertinent analogue, 2,6-dichlorobenzaldehyde, is classified as causing severe skin burns and eye damage (H314).[3][4] This suggests a high likelihood of similar corrosive properties for this compound.

    • Hazardous Decomposition: Upon combustion, the presence of chlorine creates a high risk of releasing toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[5]

  • Methoxy Group: The methoxy group is an electron-donating group. While it may slightly mitigate the electron-withdrawing effects of the chlorine atoms, the overall hazard profile is expected to be dominated by the corrosive potential of the dichlorinated aldehyde structure.

Predicted GHS Classification:
Hazard ClassPredicted Hazard StatementBasis from Analogous Compounds
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage Based on the classification of 2,6-dichlorobenzaldehyde.[3][4][6]
Acute Toxicity (Oral)H302: Harmful if swallowed A common classification for both dichlorobenzaldehydes and dichloroanisoles.[3][7][8]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation Frequently observed with substituted benzaldehydes and anisoles that are powders or volatile.[9][10][11]
Skin SensitizationH317: May cause an allergic skin reaction This potential is noted for 2,6-dichlorobenzaldehyde.[3]

Safe Handling and Experimental Protocols

A proactive and conservative approach to handling is mandated based on the predicted hazard profile. The following protocols are designed as a self-validating system of safety.

Risk Assessment and Control Workflow

The initial step in any workflow involving this compound must be a formal risk assessment.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_action Action Phase A Identify Compound: This compound B Search for Specific SDS A->B C SDS Not Found: Initiate Analog-Based Assessment B->C D Analyze Structural Analogues (e.g., 2,6-dichlorobenzaldehyde, 3,5-dichloroanisole) C->D E Predict Hazards: Corrosive (H314), Toxic (H302), Irritant (H335), Sensitizer (H317) D->E F Define Mandatory Control Measures (Fume Hood, PPE) E->F G Develop Safe Operating Procedure (SOP) F->G

Caption: Risk assessment workflow for compounds lacking a specific SDS.

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.

    • Causality: The primary engineering control is essential to mitigate the risk of inhaling the powder, which is predicted to be a respiratory irritant (H335). It also provides containment in the event of an accidental spill.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is dictated by the predicted H314 classification (Causes severe skin burns and eye damage).

  • Eye and Face Protection: Wear chemical safety goggles in combination with a full-face shield.

    • Causality: Goggles provide a seal against dust and splashes, while the face shield protects the entire face from contact with a potentially corrosive material. Standard safety glasses are insufficient.[12]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Double-gloving is recommended. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.

    • Causality: To prevent skin contact with a substance predicted to cause severe chemical burns.[3]

    • Protective Clothing: A flame-resistant lab coat must be worn and kept fully buttoned. For larger quantities or tasks with a higher splash potential, a chemically resistant apron is required.

  • Respiratory Protection:

    • If there is any risk of the fume hood failing or if work must be conducted outside of this primary control (which should be avoided), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.

Handling and Storage Procedures
  • Weighing: Weigh the solid material on a contained surface within the fume hood (e.g., on weighing paper placed inside a secondary container like a beaker) to prevent dust dispersal.

  • Transfers: Use spatulas and other tools carefully to avoid generating dust. If dissolving, add the solid slowly to the solvent.

  • Storage: Store in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area designated for hazardous chemicals, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical.

A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B C Don Full PPE (Gloves, Goggles, Face Shield, Respirator if needed) B->C D Contain Spill (Use inert, non-combustible absorbent like sand or vermiculite) C->D E Collect Material (Use non-sparking tools) D->E F Package for Disposal (Seal in labeled, appropriate container) E->F G Decontaminate Area & Equipment F->G

Caption: Emergency spill response workflow for hazardous solids.

First Aid Measures

These measures are based on the predicted corrosive nature of the compound. Speed is essential.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Do not delay. Immediately flush the skin with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is likely combustible. In a fire, it will decompose to produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).

References

  • Jin, L., et al. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. Toxicological & Environmental Chemistry, 69(1-2), 149-156. [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reaction. Give reason. [Link]

  • Fiveable. (2025). Aromatic Aldehyde Definition. [Link]

  • Taylor & Francis Online. (2008). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure‐activity relationship. Toxicological & Environmental Chemistry, 69(1-2). [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2,6-Dichlorobenzaldehyde, 99%. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet - 2,6-Dichlorobenzaldehyde (Canada WHMIS 2015). [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. [Link]

  • Xinchem. (n.d.). China 3 5-Dichloroanisole(CAS# 33719-74-3) Manufacturer and Supplier. [Link]

  • Quora. (2017). Which are more reactive, alkyl ketones or aromatic aldehydes? [Link]

  • ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. The Journal of Organic Chemistry. [Link]

  • IPCS INCHEM. (n.d.). ICSC 0641 - o-CHLOROBENZALDEHYDE. [Link]

  • Brenntag. (n.d.). SAFETY DATA SHEET - 2-chlorobenzaldehyde. [Link]

  • Wikipedia. (n.d.). Benzaldehyde. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-chloro benzaldehyde 98%. [Link]

Sources

Methodological & Application

formylation of 2,5-dichloroanisole to 3,6-dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 3,6-dichloro-2-methoxybenzaldehyde from 2,5-dichloroanisole .

Target Molecule: this compound

Executive Summary

The synthesis of this compound is a critical intermediate step in the production of valuable agrochemicals (e.g., Dicamba) and pharmaceutical scaffolds. While standard Vilsmeier-Haack conditions often suffer from poor reactivity with electron-deficient dichloro-arenes, the Rieche Formylation (using


-dichloromethyl methyl ether and titanium tetrachloride) offers superior conversion and regiocontrol.

This guide details a high-yield protocol that leverages the ortho-directing effect of the methoxy group via Lewis acid coordination, ensuring the formyl group installs specifically at the C6 position (ortho to OMe) rather than the sterically less hindered C4 position.

Retrosynthetic & Mechanistic Analysis

The Regioselectivity Challenge

The substrate, 2,5-dichloroanisole, possesses two potential sites for electrophilic aromatic substitution (EAS):

  • C4 Position: Para to the methoxy group. Sterically accessible.

  • C6 Position: Ortho to the methoxy group. Sterically crowded by the adjacent methoxy and chlorine atoms.

Mechanistic Insight: Standard EAS often favors the para position (C4). However, using a bidentate Lewis Acid like


 creates a temporary coordination complex with the methoxy oxygen. This "tethers" the electrophile (

) to the vicinity of the ortho carbon (C6), overriding steric hindrance to deliver the this compound isomer with >95% regioselectivity.
Reaction Pathway Visualization

ReactionPathway Substrate 2,5-Dichloroanisole Complex TiCl4-OMe Coordination (Ortho-Directing) Substrate->Complex + TiCl4 / DCME (-5°C) Intermediate Ar-CH(Cl)OMe Intermediate Complex->Intermediate Intramolecular Transfer Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis + H2O / HCl Product 3,6-Dichloro-2- methoxybenzaldehyde Hydrolysis->Product Workup

Caption: Mechanistic pathway showing the Lewis Acid-directed ortho-formylation.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Hazards
2,5-Dichloroanisole Substrate1.0Irritant

-Dichloromethyl methyl ether (DCME)
Formylating Agent1.2 - 1.5Carcinogen , Volatile, Lachrymator
Titanium Tetrachloride (

)
Lewis Acid Catalyst2.0 - 2.2Fuming , Corrosive, Reacts violently with water
Dichloromethane (DCM) Solvent-Volatile
Ice/Water Quench--

Equipment:

  • Flame-dried 3-neck round bottom flask (RBF).[1]

  • Inert gas manifold (Argon or Nitrogen).

  • Pressure-equalizing addition funnel.

  • Cryogenic thermometer.

  • Scrubber system (for HCl gas evolution).

Step-by-Step Methodology
Phase 1: Setup and Cooling
  • Inert Atmosphere: Assemble the glassware and flush the system with dry Argon for 15 minutes. Ensure the scrubber is active to neutralize HCl fumes.

  • Solvation: Charge the RBF with 2,5-dichloroanisole (1.0 equiv) and anhydrous DCM (5-7 mL per mmol) . Stir to dissolve.

  • Cryogenic Control: Cool the solution to -5°C to 0°C using an ice/salt bath. Crucial: Do not freeze the reaction; maintain fluidity.

Phase 2: Reagent Addition (The Critical Step)
  • Catalyst Addition: Transfer

    
     (2.2 equiv)  into the addition funnel under inert gas. Add it dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution will darken (deep red/brown) due to complex formation.

    • Control: Keep internal temperature < 5°C.

  • Electrophile Addition: Add DCME (1.2 equiv) dropwise over 15-20 minutes.

    • Note: DCME is highly potent. Handle in a fume hood with double-gloving.

Phase 3: Reaction and Quench
  • Warming: Allow the mixture to warm slowly to Room Temperature (20-25°C) .

  • Monitoring: Stir for 2–4 hours . Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material spot (

    
    ) should disappear, replaced by a more polar aldehyde spot (
    
    
    
    ).
  • Quenching: Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a beaker containing crushed ice and water (approx. 10x reaction volume).

    • Safety: This step is highly exothermic.[1][3] Vigorous stirring is required to hydrolyze the titanium salts.

Phase 4: Workup and Purification
  • Extraction: Separate the organic layer.[4][5] Extract the aqueous layer 2x with DCM.

  • Washing: Combine organic layers and wash sequentially with:

    • 1x Water[5][6]

    • 1x Saturated

      
       (to remove acidic residues)
      
    • 1x Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Heptane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Data Analysis & Validation

Expected Analytical Data
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 95°C – 97°C.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.45 (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Ar-H ) – C4 proton.
    • 
       7.25 (d, 
      
      
      
      Hz, 1H, Ar-H ) – C5 proton (doublet coupling confirms ortho-hydrogens are adjacent, verifying the 3,6-dichloro pattern).
    • 
       3.95 (s, 3H, OC
      
      
      
      ).
  • IR Spectroscopy: Strong carbonyl stretch at

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture in

or solvent
Re-distill DCM over

; use fresh ampules of

.
Wrong Isomer (Para) Lack of coordinationEnsure temperature is kept low (-5°C) during addition to favor kinetic ortho-control.
Incomplete Reaction Old DCME reagentDCME decomposes over time. Verify reagent quality or increase to 1.5 equiv.

Safety & Handling Protocols

  • Titanium Tetrachloride: Reacts violently with moisture to release HCl gas. Use only in a well-ventilated fume hood. Glassware must be oven-dried.

  • DCME (Bis(chloromethyl) ether precursor): While DCME itself is a suspect carcinogen, it can contain traces of bis(chloromethyl) ether (a known human carcinogen). Use extreme caution, barrier protection, and dedicated waste streams.

References

  • Patent: Method for synthesizing 3,6-dichloro-2-methoxybenzoic acid. CN103819327A. (Detailed industrial protocol for the formylation of 2,5-dichloroanisole). Link

  • Journal: Gross, H., Rieche, A., & Matthey, G. (1963). Über die Lichtchlorierung von Methyl-aryläthern und die Synthese von Aldehyden der Benzolreihe. Chemische Berichte. (Foundational text on Rieche formylation). Link

  • Review: Olah, G. A., et al. (1987). Formylation of Arenes. Chemical Reviews. (Mechanistic insights into Lewis Acid mediated formylation). Link

  • Safety Data: Titanium(IV) chloride Safety Data Sheet. Sigma-Aldrich.[1] Link

Sources

Application Note: High-Fidelity Synthesis of Dicamba via Pinnick Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Protocol ID: AN-OX-DICAMBA-04

Part 1: Abstract & Strategic Rationale

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a critical auxin-mimic herbicide used globally for broadleaf weed control. While industrial synthesis typically proceeds via the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol, that route requires high pressure and specialized autoclaves, often yielding regioisomeric impurities difficult to separate on a laboratory scale.

This Application Note details the Pinnick Oxidation of 3,6-dichloro-2-methoxybenzaldehyde. This route is preferred for research, analytical standard preparation, and metabolic studies because it operates under mild conditions, avoids high-pressure equipment, and offers superior chemoselectivity. The protocol utilizes sodium chlorite (


) with a hypochlorite scavenger to prevent electrophilic aromatic chlorination of the open 4- and 5-positions on the benzene ring.
Part 2: Chemical Mechanism & Critical Control Points

The transformation relies on the in situ generation of chlorous acid (


) from sodium chlorite under buffered acidic conditions.
The Mechanistic Pathway[1][2][3]
  • Activation: Chlorite ion (

    
    ) is protonated by the phosphate buffer to form chlorous acid (
    
    
    
    ).
  • Addition:

    
     attacks the aldehyde carbonyl, forming a hydroxy-chlorite intermediate.
    
  • Fragmentation (Rate Limiting): A pericyclic concerted fragmentation occurs. The aldehydic hydrogen is transferred to the chlorite oxygen, expelling hypochlorous acid (

    
    ) and yielding the carboxylic acid (Dicamba).
    
  • Scavenging (Critical): The byproduct

    
     is a potent chlorinating agent. In the absence of a scavenger, 
    
    
    
    will attack the electron-rich aromatic ring at the unsubstituted 4 or 5 positions, generating trichlorinated impurities. 2-Methyl-2-butene is used to intercept
    
    
    , converting it to a volatile chlorohydrin.
Visualization: Reaction Scheme & Logic Flow

Dicamba_Pinnick_Mechanism Aldehyde 3,6-Dichloro-2- methoxybenzaldehyde Intermediate Hydroxy-chlorite Adduct Aldehyde->Intermediate + HClO2 ChlorousAcid HClO2 (Active Oxidant) ChlorousAcid->Intermediate Dicamba Dicamba (Target Acid) Intermediate->Dicamba Fragmentation HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Expulsion Waste Chlorohydrin (Inert Waste) HOCl->Waste + Scavenger Scavenger 2-Methyl-2-butene Scavenger->Waste

Figure 1: Mechanistic pathway of the Pinnick oxidation showing the critical role of the scavenger in neutralizing HOCl to prevent side-reactions.

Part 3: Experimental Protocol
3.1 Materials & Reagents
ReagentCAS No.[4][5][6][7]Equiv.Role
This compound N/A1.0Substrate
Sodium Chlorite (

)
7758-19-21.5Oxidant (Use 80% purity grade)
Sodium Dihydrogen Phosphate (

)
7558-80-71.2Buffer (Maintains pH 3-4)
2-Methyl-2-butene 513-35-93.0HOCl Scavenger
tert-Butanol (

)
75-65-0SolventCo-solvent (stabilizes radical species)
Water (Milli-Q) 7732-18-5SolventSolvent
3.2 Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (2.05 g, 10.0 mmol) in 20 mL of t-BuOH .

  • Add 15 mL of water and 2-methyl-2-butene (3.2 mL, 30.0 mmol).

    • Expert Insight: The scavenger is volatile (bp 38°C). Add it before the oxidant to ensure immediate quenching of HOCl.

Step 2: Oxidant Addition

  • Prepare a solution of

    
      (1.70 g, ~15 mmol, based on 80% purity) and 
    
    
    
    (1.44 g, 12 mmol) in 15 mL of water .
  • Cool the reaction flask to 0°C (ice bath).

  • Add the oxidant solution dropwise over 15 minutes using an addition funnel.

    • Safety Check: The solution will turn pale yellow. If it turns bright yellow/green and bubbles vigorously, the addition is too fast (ClO2 gas evolution). Slow down.

Step 3: Reaction Monitoring

  • Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

  • PAT (Process Analytical Technology): Monitor via TLC (Silica gel, 50% EtOAc/Hexanes).

    • Starting Material:

      
       (Aldehyde)
      
    • Product:

      
       (Acid - streaks on silica).
      
    • Stop Condition: Complete consumption of the aldehyde spot.

Step 4: Workup & Purification

  • Quench: Add 10 mL of saturated aqueous

    
     (sodium sulfite) to destroy excess oxidant. Stir for 10 mins.
    
  • Extraction:

    • Evaporate the volatile t-BuOH under reduced pressure (Rotovap).

    • Basify the remaining aqueous residue to pH 10 with 1M NaOH (Dicamba moves to aqueous phase as carboxylate).

    • Wash with diethyl ether (

      
       mL) to remove non-acidic organic impurities.
      
  • Isolation:

    • Acidify the aqueous layer to pH 1 with 1M HCl. A white precipitate (Dicamba) should form.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over anhydrous

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from minimal hot water or pentane/ether mixture.

Part 4: Validation & Quality Control

Every synthesized batch must pass the following self-validating checks before use in biological assays.

ParameterSpecificationMethod
Appearance White crystalline solidVisual Inspection
Melting Point 114 – 116 °CCapillary MP Apparatus
Purity (HPLC) > 98.5% (Area %)C18 Column, MeCN/Water + 0.1% TFA
1H NMR

3.90 (s, 3H), 7.05 (d, 1H), 7.30 (d, 1H)
400 MHz, DMSO-d6
Workflow Diagram

Dicamba_Workflow Start Start: Aldehyde Substrate Mix Dissolve in t-BuOH/H2O Add Scavenger (2-methyl-2-butene) Start->Mix Oxidize Add NaClO2/Buffer Dropwise @ 0°C Mix->Oxidize Monitor Monitor TLC (Disappearance of Rf 0.6) Oxidize->Monitor Quench Quench with Na2SO3 Basify to pH 10 Monitor->Quench Complete Wash Wash with Ether (Remove organics) Quench->Wash Isolate Acidify Aqueous Layer to pH 1 Extract with EtOAc Wash->Isolate Final Recrystallize (Target MP: 114-116°C) Isolate->Final

Figure 2: Operational workflow for the laboratory-scale synthesis of Dicamba.

Part 5: Safety & Waste Management (HSE)
  • Chlorine Dioxide (

    
    ) Hazard:  The reaction generates small amounts of 
    
    
    
    gas, which is yellow and explosive in high concentrations. Always use a fume hood. Never let the reaction pH drop below 3 without buffer, as this accelerates gas evolution.
  • Chlorinated Aromatics: Dicamba and its precursors are environmental toxins. Do not dispose of down the drain. Collect all aqueous rafts and organic solvents in "Halogenated Waste" containers.

  • Scavenger Flammability: 2-Methyl-2-butene is highly flammable. Keep away from heat sources.

Part 6: Troubleshooting Guide
  • Problem: Reaction stalls (Aldehyde remains after 4 hours).

    • Cause: pH is too high (basic).

    • Fix: Add more

      
       solution to lower pH to ~3.5.
      
  • Problem: Product is yellow/brown instead of white.

    • Cause: Chlorination byproducts due to insufficient scavenger.

    • Fix: Recrystallize from water. Ensure 3.0 equivalents of scavenger are used in future runs.

  • Problem: Low Yield.

    • Cause: Incomplete extraction of the acid.

    • Fix: Dicamba is fairly soluble in water (

      
      ).[5][8] When extracting the acidified aqueous layer, salt the water with NaCl (salting out) to drive the organic acid into the Ethyl Acetate layer.
      
References
  • Pinnick Oxidation Mechanism & Scope

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[9] "Oxidation of

      
      -unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. 
      
  • Dicamba Physical Properties & Identification

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3030, Dicamba.

  • General Protocol for Chlorite Oxidation

    • Raiford, L. C., & Perry, R. P. (1942). "Structures of mono- and di-chlorobenzaldehydes." Journal of the American Chemical Society. (Grounding for chlorinated benzaldehyde properties).

  • Safety Data & Handling

    • EPA (United States Environmental Protection Agency). "Dicamba: Reregistration Eligibility Decision (RED) Fact Sheet."

Sources

reagents for 3,6-dichloro-2-methoxybenzaldehyde preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-2-methoxybenzaldehyde (CAS: 71888-56-7) is a critical pharmacophore and agrochemical intermediate, serving as the direct aldehyde precursor to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Its synthesis requires precise regiochemical control to install the formyl group on the sterically congested tetrasubstituted benzene ring.

This application note details two distinct synthetic pathways:

  • Cryogenic Directed Ortho-Lithiation (DOM): A high-precision, laboratory-scale method utilizing n-Butyllithium to exploit the directing power of the methoxy group.

  • Rieche Formylation: A robust, scalable industrial protocol using Titanium Tetrachloride (

    
    ) and Dichloromethyl Methyl Ether (DCME).
    

Strategic Reagent Selection & Mechanistic Logic

The synthesis hinges on the functionalization of 2,5-dichloroanisole .[1] The choice of reagents depends on the scale and available equipment.

FeatureMethod A: Directed Ortho-Lithiation (DOM)Method B: Rieche Formylation
Primary Reagents n-Butyllithium (n-BuLi), DMF

, Dichloromethyl methyl ether (DCME)
Mechanism Kinetic Deprotonation (Coordination-Driven)Electrophilic Aromatic Substitution (

)
Regioselectivity C6 Position (Ortho to OMe)C6 Position (Electronic Activation by OMe)
Temperature -78 °C (Cryogenic)0 °C to Room Temperature
Key Advantage Clean conversion; avoids heavy metal waste.Scalable; insensitive to moisture compared to n-BuLi.
Safety Critical Pyrophoric reagents.Corrosive fumes (

), Carcinogen (DCME).
Regiochemical Analysis

The starting material, 2,5-dichloroanisole, has three open positions. Both methods target C6 for different reasons:

  • DOM: The methoxy oxygen coordinates Lithium, directing deprotonation to the ortho position (C6).

  • Rieche: The methoxy group is a strong activator (ortho/para director). C4 is sterically hindered by adjacent Chlorine (C5) and deactivated by the inductive effect of Chlorine. C6 is activated by OMe and less sterically encumbered.

Pathway Visualization

The following diagram illustrates the divergent pathways from the common precursor to the target aldehyde.

G cluster_legend Pathway Key Start 2,5-Dichloroanisole (Precursor) Lithium Lithiated Intermediate (6-Li-2,5-dichloroanisole) Start->Lithium n-BuLi, THF -78°C Complex Sigma Complex (TiCl4/DCME) Start->Complex TiCl4, DCME DCM, 0°C DMF DMF Adduct Lithium->DMF + DMF Target This compound (Target) DMF->Target Acid Quench (H3O+) Complex->Target Hydrolysis (-HCl) key1 Red: Kinetic Control (DOM) key2 Blue: Thermodynamic/Electronic Control (Rieche)

Caption: Divergent synthesis pathways. Top (Red): Lithiation route via DOM. Bottom (Blue): Rieche formylation via Lewis Acid catalysis.

Detailed Protocols

Protocol A: Cryogenic Directed Ortho-Lithiation (Lab Scale)

Best for: High purity requirements, gram-scale synthesis, exploring analogs.

Reagents:

  • 2,5-Dichloroanisole (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.1 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 1.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous, inhibitor-free)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Charge the flask with 2,5-dichloroanisole (e.g., 5.0 g) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn slight yellow/orange, indicating the formation of the aryllithium species.

    • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation at the C6 position.

  • Formylation: Add DMF dropwise. The reaction is exothermic; control addition rate to prevent temperature spikes.

  • Warming: Allow the mixture to warm naturally to 0 °C over 2 hours.

  • Quench: Pour the reaction mixture into a beaker containing saturated aqueous

    
     (50 mL) and vigorously stir for 15 minutes.
    
  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 5-10% EtOAc in Hexanes).

Protocol B: Rieche Formylation (Process Scale)

Best for: Multi-gram to kilogram scale, robustness.

Reagents:

  • 2,5-Dichloroanisole (1.0 equiv)

  • Titanium Tetrachloride (

    
    ) (2.0 equiv)
    
  • 
    -Dichloromethyl methyl ether (DCME) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Vent to a caustic scrubber (traps HCl gas).

  • Lewis Acid Charge: Add

    
      and DCM to the flask. Cool to 0 °C.
    
  • Substrate Addition: Add 2,5-dichloroanisole dissolved in minimal DCM dropwise to the

    
     solution. Resulting mixture is often dark red/brown.
    
  • Electrophile Addition: Add DCME dropwise over 30 minutes, maintaining temperature < 5 °C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (20-25 °C) for 4–6 hours.

    • Monitoring: Check HPLC for consumption of starting material.

  • Hydrolysis: Pour the reaction mass slowly onto crushed ice/water (exothermic!). The intermediate acetal hydrolyzes to the aldehyde.

  • Isolation: Separate the organic (DCM) layer. Extract aqueous layer with DCM. Wash combined organics with

    
     (to remove acid traces) and water.
    
  • Yield: Typically >90% crude yield.

Analytical Validation (QC)

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Melting Point 98 – 100 °CCapillary Method

NMR

10.4 (s, 1H, CHO), 7.5 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OMe)
400 MHz,

HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water Gradient

Safety & Handling Guidelines

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Titanium Tetrachloride: Reacts violently with water to release HCl gas. Use only in a fume hood with a scrubber.

  • DCME: Potentially carcinogenic and a lachrymator. Double-glove and use strictly in a fume hood.

  • Waste Disposal: Quenched lithium reactions contain basic lithium salts. Rieche waste is highly acidic and contains Titanium; neutralize with lime/base before disposal according to local environmental regulations.

References

  • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA). Google Patents.[2] Patent No.[2][3] US20190119189A1. (Describes the industrial context and formylation of 2,5-dichloroanisole). Link

  • Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid. Google Patents. Patent No.[2][3] CN103819327A. (Details the Rieche formylation conditions). Link

  • Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Snieckus, V. Chemical Reviews, 1990, 90 (6), pp 879–933. (Foundational text for the DOM mechanism). Link

  • Formylating Agents.Encyclopedia of Reagents for Organic Synthesis. (General reference for DCME/TiCl4 reactivity).

Sources

Application Note: Advanced Handling and Purification Protocols for Air-Sensitive Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzaldehyde and its derivatives serve as linchpin electrophiles in drug discovery, particularly in reductive aminations, Wittig olefinations, and heterocycle synthesis. However, their utility is frequently compromised by a "silent" degradation pathway: radical-chain autoxidation . This process converts the active aldehyde into an inert carboxylic acid (benzoic acid derivative), leading to stoichiometric imbalances, catalyst poisoning, and reproducible yield failures.

This guide provides a definitive, mechanism-based protocol for the assessment, purification, and handling of these reagents. Unlike standard operating procedures, this document focuses on the causality of degradation to empower researchers to implement self-validating handling systems.

The Mechanism of Failure: Radical Autoxidation

To effectively handle these compounds, one must understand that air sensitivity in benzaldehydes is not a simple reaction with oxygen; it is a radical chain reaction . This means a trace amount of initiator (light, metal ions, or existing peroxide) can trigger the rapid conversion of bulk material.

The Pathway

The aldehyde hydrogen atom is homolytically weak (Bond Dissociation Energy ~88 kcal/mol). Abstraction yields a stable acyl radical, which reacts with triplet oxygen at diffusion-controlled rates.

Key Insight: Electron-donating groups (EDGs) on the aromatic ring (e.g., p-methoxy, p-amino) stabilize the intermediate acyl radical, making these derivatives significantly more prone to oxidation than electron-deficient analogs (e.g., p-nitro).

Visualization of the Degradation Cascade

The following diagram maps the self-propagating cycle that turns your reagent into an impurity.

Autoxidation Aldehyde Benzaldehyde Derivative (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hν, metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O₂ (Fast) Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + R-CHO (Propagation) Peracid->Radical Regenerates Acid Benzoic Acid Impurity (R-COOH) Peracid->Acid + R-CHO (Baeyer-Villiger type)

Figure 1: The radical chain mechanism of benzaldehyde autoxidation. Note that one initiation event can consume thousands of aldehyde molecules.

Material Assessment & Pre-Treatment

Before setting up a reaction, the integrity of the aldehyde must be validated. Visual inspection is insufficient as benzoic acid derivatives are often soluble in the parent aldehyde.

Diagnostic Checks
  • 1H NMR: Look for the disappearance of the aldehyde singlet (typically 9.8–10.2 ppm) and the appearance of a broad carboxylic acid proton (>11 ppm).

  • TLC: Benzoic acids are highly polar. On silica gel (Hexane/EtOAc), the aldehyde will move (

    
    ), while the acid often streaks near the baseline (
    
    
    
    ).
Purification Decision Matrix

Choose the purification method based on the derivative's physical state and the required purity.

MethodBest ForProsCons
A. Basic Wash Liquid derivatives with <10% acidFast (<30 mins), high recoveryRequires drying; trace water left
B. Bisulfite Adduct Valuable/Solid derivatives, or >10% acidExtremely high purity (>99%), removes non-aldehydesLabor intensive; pH sensitive
C. Vacuum Distillation Bulk liquids, thermally stableScalable, removes non-volatilesThermal degradation risk; requires specialized glass

Detailed Purification Protocols

Protocol A: Rapid Acid Removal (The "Flash Wash")

Use this for liquid derivatives immediately before reaction.

  • Dissolution: Dissolve the crude aldehyde in diethyl ether or ethyl acetate (10 mL solvent per 1 g aldehyde).

  • Scrubbing: Wash the organic layer twice with 10% aqueous Na₂CO₃ (Sodium Carbonate).

    • Why: Carbonate is basic enough to deprotonate benzoic acid (

      
      ) into water-soluble benzoate, but not strong enough to trigger Cannizzaro reactions or enolization that NaOH might induce [1].
      
  • Rinse: Wash once with brine to remove emulsified water.

  • Dry: Dry over anhydrous MgSO₄ for 5 minutes. Filter.

  • Concentrate: Remove solvent under reduced pressure. Proceed immediately to the next reaction step.

Protocol B: Bisulfite Regeneration (The "Gold Standard")

Use this for high-value intermediates or when the aldehyde is a solid.

This method relies on the reversible formation of a water-soluble


-hydroxy sulfonate (bisulfite adduct). Impurities (acids, esters, alcohols) remain in the organic layer.

Bisulfite Crude Crude Mixture (Aldehyde + Impurities) Step1 Add Saturated NaHSO₃ (Vigorous Stirring) Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-aldehydes AqLayer Aqueous Layer / Precipitate (Bisulfite Adduct) PhaseSep->AqLayer Target Adduct Regen Add Base (Na₂CO₃) or Acid pH adjustment AqLayer->Regen Pure Pure Aldehyde Regen->Pure

Figure 2: Workflow for bisulfite adduct purification. This method acts as a chemical filter specific to the aldehyde functionality.

Step-by-Step:

  • Adduct Formation: Stir the crude material with a saturated solution of Sodium Bisulfite (NaHSO₃, ~3-4 equivalents) for 1-2 hours.

    • Observation: A white crystalline precipitate often forms. If not, the adduct may be soluble in the water layer.

  • Wash: Wash the aqueous phase (and any solid) with diethyl ether to remove non-aldehyde organic impurities.

  • Regeneration:

    • Suspend the adduct in fresh ether.

    • Slowly add 10% Na₂CO₃ or 1M NaOH while stirring until the solid dissolves and gas evolution ceases.

    • Caution: High pH (>12) can degrade sensitive substrates.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate [2].

Handling & Reaction Setup

Once purified, the clock starts ticking. Adhere to these "Inert Chain of Custody" rules.

The "Degas First" Rule

Never add a purified air-sensitive aldehyde to a solvent that hasn't been degassed. Dissolved oxygen in HPLC-grade solvents is sufficient to re-initiate the radical chain.

  • Protocol: Sparge reaction solvents with Nitrogen or Argon for 15 minutes prior to reagent addition.

Transfer Techniques
  • Liquids: Use the Cannula Technique or gas-tight syringes. Avoid pouring.

    • Tip: Flush the syringe with N₂ three times before drawing the reagent.

  • Solids: Weigh quickly into a tared vial, then immediately evacuate and backfill with N₂.

Reaction Monitoring

When monitoring via TLC, do not take an aliquot and let it sit on the bench. Quench immediately into the appropriate solvent to prevent "false negatives" where the starting material oxidizes on the TLC plate.

Storage & Stability

Long-term storage requires arresting the radical initiation steps (light and heat).

  • Container: Use Sure/Seal™ bottles or crimped vials with PTFE-lined septa. Avoid standard screw caps which allow slow oxygen permeation.

  • Headspace: Always purge the headspace with Nitrogen or Argon after use.

    • Pro-Tip: Argon is heavier than air and provides a better "blanket" for stored liquids than Nitrogen.

  • Temperature: Store at 4°C or -20°C. Lower temperatures significantly reduce the rate of radical propagation [3].

  • Additives: For non-GMP applications, adding 0.1% BHT (Butylated Hydroxytoluene) or Hydroquinone can act as a radical scavenger, extending shelf life from weeks to years [4].

References

  • National Institutes of Health (NIH). (2018).[1][2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • SciSpace. (n.d.). Studies of Inhibitor Action in the Photochemical Autoxidation of Benzaldehyde. Retrieved from [Link]

Sources

Application Note: Purification Protocols for 3,6-Dichloro-2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,6-Dichloro-2-methoxybenzaldehyde (DCMB) is a critical intermediate in the synthesis of the herbicide Dicamba and various pharmaceutical scaffolds.[1][2] Its purification is complicated by its di-ortho substituted structure (2-methoxy, 6-chloro), which induces significant steric hindrance, and its physicochemical nature as a low-melting solid/oil.[1] This guide details three purification methodologies: Vacuum Distillation (for bulk scale), Bisulfite Adduct Extraction (for chemoselective polishing), and Flash Chromatography (for high-purity analytical standards).[1]

Introduction & Molecule Profile[3][4][5][6]

The synthesis of DCMB typically involves the formylation of 2,5-dichloroanisole.[1][2] Common impurities include the regioisomer 2,5-dichloro-4-methoxybenzaldehyde, unreacted starting materials, and over-chlorinated byproducts.[1] Achieving >98% purity is essential to prevent the formation of difficult-to-remove side products in downstream oxidation or reductive amination steps.[1]

Physicochemical Profile
PropertySpecificationNotes
CAS Number 2167168-65-0 (generic)Note: Often referenced via Dicamba synthesis patents.[1][3]
Molecular Formula C₈H₆Cl₂O₂MW: 205.04 g/mol
Physical State Low-melting solid / OilOften isolated as an oil; crystallizes upon standing or cooling.[1]
Solubility DCM, Toluene, Ethyl AcetateInsoluble in water.[1]
Reactivity Sterically Hindered AldehydeThe 2-OMe and 6-Cl groups block nucleophilic attack at the carbonyl.[1]

Impurity Profiling & Strategy

The primary challenge is separating DCMB from its regioisomers. Because the boiling points of dichloromethoxybenzaldehyde isomers are similar, simple distillation may not suffice for >99% purity.

Decision Matrix: Purification Strategy
  • Scenario A (Multi-Gram/Kilo Scale): Vacuum Distillation followed by Melt Crystallization.

  • Scenario B (High Purity/Chemoselective): Bisulfite Adduct Purification (modified for sterics).

  • Scenario C (Analytical Standard): Flash Chromatography.[1]

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) ScaleCheck Scale & Purity Requirement? Start->ScaleCheck Bulk Bulk (>100g) Industrial Intermediates ScaleCheck->Bulk Large Scale HighPurity High Purity (<10g) Pharma/Analytical ScaleCheck->HighPurity Small Scale Distill Method A: Vacuum Distillation (Remove heavy tars) Bulk->Distill Bisulfite Method B: Bisulfite Adduct (Chemoselective) HighPurity->Bisulfite Aldehyde Specific Column Method C: Flash Chromatography (Isomer Separation) HighPurity->Column Isomer Specific Cryst Melt Crystallization (Low Temp) Distill->Cryst If solidifies FinalBulk Pure DCMB (95-98%) Distill->FinalBulk Cryst->FinalBulk FinalPure Ultra-Pure DCMB (>99%) Bisulfite->FinalPure Column->FinalPure

Caption: Decision tree for selecting the optimal purification method based on scale and purity needs.

Method A: Vacuum Distillation (Scalable)

Best for: Removing non-volatile tars and unreacted starting material (2,5-dichloroanisole).[1]

Mechanism

DCMB has a high boiling point at atmospheric pressure (likely >250°C), where decomposition occurs.[1] Vacuum distillation lowers the boiling point to a safe range (typically 120-140°C at 1-5 mmHg).[1]

Protocol
  • Setup: Equip a round-bottom flask with a short-path distillation head (Vigreux column optional but recommended for isomer separation) and a cow receiver.

  • Vacuum: Apply high vacuum (<5 mmHg).

  • Heating: Slowly heat the oil bath.

    • Fraction 1 (Forerun): Collect unreacted 2,5-dichloroanisole (lower boiling point).[1]

    • Fraction 2 (Main Cut): Collect DCMB. Monitor vapor temperature closely. A steady plateau indicates the pure compound.

  • Cooling: The distillate may solidify in the receiver. If so, gently warm the receiver with a heat gun to maintain flow, or use a fraction collector that allows solid retrieval.

Critical Checkpoint: If the distillate is colored (yellow/orange), entrainment is occurring. Pack the column with stainless steel wool or glass beads to improve rectification.

Method B: Bisulfite Adduct Purification (The Expert Approach)

Best for: Chemoselective isolation of the aldehyde from non-carbonyl impurities (isomers, starting materials). Challenge: The 2,6-disubstitution creates a "steric pocket" that hinders the attack of the bulky bisulfite ion. Standard aqueous protocols will fail or be agonizingly slow.

Optimization: Use DMF (Dimethylformamide) as a co-solvent.[4] This increases the solubility of the organic aldehyde in the aqueous bisulfite phase and enhances the nucleophilicity of the bisulfite ion.

Protocol
  • Preparation: Dissolve 10 g of crude DCMB in 30 mL of DMF (Do not use Ethanol; it is less effective for hindered aldehydes).

  • Addition: Add 50 mL of saturated Sodium Bisulfite (NaHSO₃) solution.

  • Reaction: Vigorously stir (or sonicate) for 2-4 hours. Note: Unhindered aldehydes react in minutes; this hindered substrate requires time.

  • Wash: Extract the mixture with Ethyl Acetate (3 x 50 mL).

    • Organic Layer: Contains impurities (non-aldehydes).[5] Discard.

    • Aqueous/DMF Layer: Contains the DCMB-Bisulfite adduct.[1]

  • Regeneration:

    • Adjust the pH of the aqueous layer to >10 using 10% NaOH or Sodium Carbonate.

    • The adduct decomposes, liberating pure DCMB.[1]

  • Isolation: Extract the liberated DCMB with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

BisulfiteWorkflow Input Crude DCMB (in DMF) Bisulfite Sat. NaHSO3 Addition Input->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgWaste Organic Phase (Impurities) PhaseSep->OrgWaste EtOAc Wash AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSep->AqAdduct Base Base Hydrolysis (pH > 10) AqAdduct->Base Final Pure DCMB Base->Final DCM Extract

Caption: Modified bisulfite workflow using DMF to overcome steric hindrance.

Method C: Flash Chromatography (Analytical Purity)

Best for: Separating regioisomers (e.g., 3,6-dichloro vs 2,5-dichloro isomers).[1]

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 → 80:20).

    • Rationale: DCMB is relatively non-polar. A gentle gradient ensures separation from the slightly more polar impurities.

  • Loading: Dry load on Celite is recommended to prevent band broadening, especially if the crude is an oil.

TLC Monitoring[3]
  • Eluent: Hexane:EtOAc (8:2).

  • Visualization: UV (254 nm) or DNP Stain (specific for aldehydes - turns yellow/orange).[1]

Quality Control & Validation

TestAcceptance CriteriaMethod
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water Gradient
1H NMR Consistent StructureConfirm Aldehyde proton (~10.4 ppm) and Methoxy (~3.9 ppm).[1]
Appearance White/Off-white solid or clear oilVisual inspection.[1]
Melting Point Determine experimentallyLikely near ambient or low-melting solid.[1]

Safety & Handling (MSDS Highlights)

  • Skin Sensitizer: Chlorinated benzaldehydes are potent sensitizers. Wear nitrile gloves and long sleeves.[1]

  • Inhalation: Use a fume hood. The aldehyde vapor is irritating to respiratory mucosa.

  • Reactivity: Incompatible with strong oxidizers (converts to Dicamba acid spontaneously) and strong bases (Cannizzaro reaction).[1]

References

  • Synthesis of Dicamba Intermediates

    • Patent: "Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid."[1][2][6][7] CN103819327A.[1] Link

    • Context: Describes the formylation of 2,5-dichloroanisole and isol
  • Bisulfite Purification of Hindered Aldehydes

    • Article: Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1][8] Org.[8][9] Process Res. Dev. 2017, 21, 9, 1394–1403.[1] Link

    • Relevance: Establishes the use of water-miscible solvents (like DMF) to facilitate bisulfite adduct formation for sterically hindered substrates.[1]

  • General Properties of Chlorinated Anisaldehydes

    • Source: Sigma-Aldrich Product Specification for 2,6-dichloro-3-methoxybenzaldehyde (isomer analog).[1] Link

    • Relevance: Provides baseline physicochemical expectations (solubility, handling) for the isomer class.

Sources

Process Optimization and Crystallization Protocols for 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CRYST-36DCMB-01

Executive Summary

3,6-dichloro-2-methoxybenzaldehyde (3,6-DCMB) is a critical intermediate in the synthesis of high-value agrochemicals, most notably Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Achieving high purity (>98%) at this aldehyde stage is pivotal, as it prevents the carryover of isomeric impurities (specifically the 3,5-dichloro isomer) into the final active pharmaceutical ingredient (API) or herbicide formulation, where separation becomes significantly more capital-intensive.

This guide details the physicochemical principles and operational protocols for the crystallization of 3,6-DCMB. It moves beyond simple "recipes" to provide a logic-driven framework for solvent selection, supersaturation control, and impurity rejection.

Physicochemical Profile & Challenges

Before initiating crystallization, the researcher must understand the solute-solvent interactions specific to this molecule.

PropertyValue / DescriptionImpact on Crystallization
Molecular Structure Polysubstituted benzaldehydeProne to oxidation; requires inert atmosphere (N₂) during heating.[1]
Melting Point Approx. 65–75°C (Dependent on purity)*Low melting point creates a risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing if supersaturation is too high.[1]
Solubility High in Toluene, DCM, Acetone.[1] Low in Water, cold Alkanes.[1]Ideal for cooling crystallization from alcohols or anti-solvent precipitation (Toluene/Heptane).
Key Impurities 3,5-dichloro isomer; 2,5-dichloroanisole (starting material).[1]Isomers often have similar solubility profiles, requiring slow cooling to distinguish crystal lattice energy differences.[1]

*Note: Literature values for the aldehyde vary based on synthesis route; empirical determination via DSC is recommended for your specific crude batch.

Crystallization Strategy: The "Polarity Gap"

The core challenge with 3,6-DCMB is separating it from the 3,5-dichloro isomer. We utilize the Lattice Energy Discrimination principle. The 3,6-isomer, being more sterically crowded (ortho-substitution), often packs differently than the 3,5-isomer.

We recommend two primary solvent systems based on the crude material's origin:

  • System A (Hydrocarbon/Aromatic): Best for crude derived from Friedel-Crafts formylation in chlorinated solvents.[1]

    • Solvent: Toluene (Good solvent)[1]

    • Anti-Solvent: Heptane (Poor solvent)[1]

  • System B (Alcoholic/Aqueous): Best for high-purity polishing.[1]

    • Solvent: Ethanol or Methanol[1]

    • Anti-Solvent: Water[2]

Workflow Logic

CrystallizationLogic Start Crude 3,6-DCMB Analysis Analyze Impurity Profile (GC/HPLC) Start->Analysis Decision Dominant Impurity? Analysis->Decision RouteA Non-Polar Impurities (Starting Material) Decision->RouteA Unreacted Anisole RouteB Polar/Isomeric Impurities Decision->RouteB Isomers/Tars SystemA System A: Dissolve in Toluene Precipitate w/ Heptane RouteA->SystemA Alternative SystemB System B: Dissolve in Hot Ethanol Cool & Seed RouteA->SystemB Switch Polarity RouteB->SystemB Preferred Process Controlled Cooling (0.5°C/min) SystemA->Process SystemB->Process Filter Filtration & Wash Process->Filter Final Pure 3,6-DCMB Crystals Filter->Final

Figure 1: Decision tree for solvent system selection based on impurity profile.

Detailed Protocols

Protocol A: Solvent Screening (Micro-Scale)

Use this to validate solubility before committing to a large batch.[1]

  • Preparation: Place 100 mg of crude 3,6-DCMB into four HPLC vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial 1: Methanol

    • Vial 2: Ethanol

    • Vial 3: Toluene

    • Vial 4: Ethyl Acetate[3][4]

  • Thermal Cycle: Heat vials to 60°C. Observe dissolution.

    • If insoluble: Solvent is too weak (add more or discard).

    • If soluble: Allow to cool slowly to Room Temperature (RT).

  • Anti-Solvent Test: If no crystals form at RT in Toluene (Vial 3), add Heptane dropwise until turbidity (cloudiness) persists.[1] Re-heat to clear, then cool.

  • Evaluation: Check for crystal habit (needles vs. blocks) and oiling out.

Protocol B: Production Scale Crystallization (Ethanol/Water System)

This is the recommended standard for removing isomeric impurities.

Reagents:

  • Crude 3,6-DCMB (100 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Seed Crystals (Pure 3,6-DCMB, >99%)[2]

Step-by-Step Procedure:

  • Dissolution (The "Clear Point"):

    • Charge 100 g of crude solid into a jacketed glass reactor equipped with an overhead stirrer and reflux condenser.

    • Add 200 mL Ethanol (2 vol).

    • Heat the mixture to 65–70°C (near reflux). Agitate at 200 RPM.

    • Observation: If solids remain, add Ethanol in 10 mL increments until fully dissolved. The solution should be amber/yellow but clear.

  • Filtration (Optional but Recommended):

    • While hot, filter through a heated sintered glass funnel to remove insoluble mechanical impurities (dust, metal shavings).

  • Metastable Zone Entry:

    • Cool the filtrate to 55°C .

    • Add Water dropwise (approx. 20–40 mL) until the solution becomes slightly turbid (the "Cloud Point").

    • Add just enough hot Ethanol (approx 5-10 mL) to make the solution clear again. This sets the system exactly at saturation.

  • Seeding & Nucleation:

    • Cool to 50°C .

    • Add 0.5 g (0.5 wt%) of Seed Crystals.

    • Critical Step: Hold temperature at 50°C for 30 minutes. This allows the seeds to grow without new nucleation (preventing fines).

  • Controlled Cooling Ramp:

    • Cool from 50°C to 5°C at a rate of 0.2°C/min .

    • Why? Rapid cooling traps impurities. Slow cooling excludes the 3,5-isomer from the lattice.

  • Isolation:

    • Filter the slurry using a vacuum Buchner funnel.

    • Wash: Displace the mother liquor with a cold (0°C) mixture of Ethanol/Water (50:50 v/v). Do not use pure Ethanol as it will dissolve the yield.

    • Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & Troubleshooting

Quality Control (QC) Checklist
  • HPLC Analysis: Run a gradient method (Water/Acetonitrile) on a C18 column. The 3,6-isomer should elute distinctly from the 3,5-isomer.

  • DSC (Differential Scanning Calorimetry): Sharp endotherm indicates high purity. Broad melting range (>2°C) indicates retained solvent or isomers.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition; impurities lowering MP.[1]Increase solvent volume to lower saturation temperature. Ensure seeding happens before the oiling point.
Low Yield Too much solvent; terminal temperature not low enough.[1]Cool to -5°C. Check mother liquor loss. Use a weaker solvent system (e.g., Methanol/Water instead of Ethanol).
Impurity Retention Cooling rate too fast; "Crash" crystallization.[1]Re-dissolve and repeat with a slower ramp (0.1°C/min).

Process Flow Diagram

ProcessFlow Reactor Dissolution (T=70°C, EtOH) Filter1 Hot Filtration (Remove Insolubles) Reactor->Filter1 Cryst Crystallizer (Cooling + Seeding) Filter1->Cryst Clear Filtrate Separator Centrifuge/Filter Cryst->Separator Slurry Separator->Reactor Mother Liquor (Recycle) Dryer Vacuum Dryer (40°C) Separator->Dryer Wet Cake

Figure 2: Industrial workflow for the purification of 3,6-DCMB.[1]

References

  • Synthesis and Isomer Separation

    • Context: Methods for synthesizing Dicamba intermediates often detail the separation of the 3,6-dichloro isomer from the 3,5-dichloro isomer via crystallization or distill
    • Source: U.S. Patent 3,345,157 (Method for controlling vegetation with 3,6-dichloro-2-methoxybenzoic acid).[1][5]

    • Link:[1]

  • General Crystallization of Benzaldehydes: Context: Standard protocols for purifying substituted benzaldehydes using ethanol/water systems. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition (Longman Scientific & Technical), Chapter 2: Experimental Techniques.
  • Analytical Separation of Isomers

    • Context: Chromatographic methods for distinguishing positional isomers of chlorin
    • Source: "Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid."
    • Link:

  • Solubility Parameters: Context: Hansen Solubility Parameters (HSP) for chlorinated aromatics, guiding the choice of Toluene/Heptane vs. Ethanol/Water. Source: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the spontaneous degradation of substituted benzaldehydes. 3,6-dichloro-2-methoxybenzaldehyde is a highly valuable intermediate in drug development and agrochemical synthesis (notably as a precursor to the herbicide dicamba). However, its formyl moiety makes it notoriously susceptible to autoxidation.

This guide provides field-proven, mechanistically grounded protocols to prevent oxidation, recover degraded batches, and ensure the absolute integrity of your synthetic workflows.

Core Principles: The Causality of Autoxidation

Before implementing preventative measures, it is critical to understand the chemical causality of the degradation. Aldehyde autoxidation is not a simple decomposition; it is an aerobic oxidation reaction driven by a free-radical chain mechanism .

When this compound is exposed to atmospheric oxygen, light, or trace transition metals, a hydrogen-atom abstraction (HAA) occurs at the formyl group. This generates a highly reactive acyl radical. The acyl radical rapidly reacts with triplet oxygen (


) to form an acyl peroxy radical, which then abstracts a hydrogen from another aldehyde molecule to form a peracid. Finally, a Baeyer-Villiger-type reaction between the peracid and another aldehyde molecule yields two equivalents of the corresponding carboxylic acid—in this case, 3,6-dichloro-2-methoxybenzoic acid [1].

G A Aldehyde (this compound) Initiation: Light/Trace Metals B Acyl Radical (Hydrogen Abstraction) A->B -H• C Acyl Peroxy Radical (Reaction with O2) B->C +O2 D Peracid Intermediate (H-abstraction from Aldehyde) C->D +Aldehyde D->B Chain Propagation E Carboxylic Acid (Dicamba) (Baeyer-Villiger Oxidation) D->E +Aldehyde

Caption: Radical chain mechanism of benzaldehyde autoxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound has white crystalline solids at the bottom of the flask. What is this, and is the batch ruined? A1: The white crystalline solid is 3,6-dichloro-2-methoxybenzoic acid, the direct product of autoxidation. The batch is not ruined, but it must be purified before use. The presence of these crystals indicates that the solubility limit of the benzoic acid in the aldehyde has been exceeded, a common issue with improperly stored or older samples[2].

Q2: Does refrigeration prevent this oxidation? A2: Refrigeration slows down the kinetic rate of the radical chain reaction, but it introduces a secondary issue: the solubility of the oxidized byproduct decreases at lower temperatures, causing it to crystallize out of the solution more readily. The ideal storage temperature is between 15°C and 25°C under a strictly inert atmosphere [2].

Q3: Can I use chemical inhibitors to extend the shelf life of my reagent? A3: Yes. The addition of radical scavengers such as hydroquinone, catechol, or BHT (butylated hydroxytoluene) can effectively suppress autoxidation. These inhibitors work by donating a hydrogen atom to the peroxy radicals, safely breaking the propagation chain before it can consume more aldehyde [3].

Q4: Why is Argon preferred over Nitrogen for storage? A4: Argon is a noble gas that is significantly heavier than ambient air. When purging a storage flask, Argon sinks and creates a dense protective blanket directly over the liquid phase, effectively denying the


 required for peroxy radical formation. Nitrogen, being lighter, mixes more readily with atmospheric air during brief flask openings [4].

Quantitative Data & Storage Parameters

To establish a self-validating system for storage, adhere to the following quantitative parameters. Deviations from these metrics exponentially increase the risk of autoxidation.

ParameterOptimal TargetCritical ThresholdCausality / Rationale
Atmosphere (Headspace) 100% Argon< 5%

Argon blankets the liquid, denying the

required for the acyl peroxy radical formation.
Temperature 15°C – 25°C> 30°CElevated temperatures provide the activation energy required for initial homolytic cleavage.
Light Exposure 0 Lux (Amber Glass)Direct UVUV light acts as a potent initiator for photochemical radical generation.
Inhibitor Concentration 10 – 50 ppm0 ppmTrace amounts of hydroquinone intercept radical chain carriers to halt propagation.

Troubleshooting Workflow: Recovering Oxidized Batches

If your this compound has oxidized, it can be recovered. Because the byproduct is a carboxylic acid, it can be selectively removed by exploiting its acidity. Washing the mixture with a mild aqueous base converts the acid into a water-soluble sodium salt, leaving the unreacted aldehyde in the organic phase.

G Start Oxidized Aldehyde Batch (Contains Benzoic Acid) Wash Wash with 10% Na2CO3 (Aqueous Biphasic System) Start->Wash Sep Phase Separation Wash->Sep Aq Aqueous Layer (Sodium Benzoate Salt) Sep->Aq Discard Org Organic Layer (Purified Aldehyde) Sep->Org Retain Dry Dry over MgSO4 & Filter Org->Dry Distill Vacuum Distillation (Store under Argon) Dry->Distill

Caption: Workflow for removing benzoic acid impurities from oxidized benzaldehyde.

Validated Experimental Protocols

Protocol A: Chemical Deacidification (Base Wash)

Use this protocol to salvage a batch of this compound that has visibly crystallized or tests positive for high acid content.

  • Dissolution: Dissolve the impure this compound in a non-polar, water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to decrease viscosity and facilitate phase separation.

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Sodium Carbonate (

    
    ) solution [2].
    
  • Agitation: Shake the funnel vigorously. Crucial Step: Vent the funnel frequently to release

    
     gas generated by the neutralization of the carboxylic acid.
    
  • Separation: Allow the phases to separate. The aqueous layer now contains the water-soluble sodium 3,6-dichloro-2-methoxybenzoate. Drain and discard the aqueous layer.

  • Washing & Drying: Wash the organic layer once with brine (saturated

    
    ), then transfer it to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (
    
    
    
    ) and swirl until the drying agent no longer clumps.
  • Solvent Removal: Filter out the drying agent and remove the organic solvent using a rotary evaporator.

  • Final Purification: For absolute purity, subject the remaining oil to vacuum distillation (preferably below 30 mm Hg) [3].

Protocol B: Schlenk Line Transfer for Long-Term Storage

Use this protocol to transfer purified aldehyde into a long-term storage vessel without introducing atmospheric oxygen.

  • Preparation: Oven-dry an amber glass storage bottle and a rubber septum at 120°C for at least 4 hours. Assemble while hot and allow to cool under a vacuum.

  • Purging: Connect the storage bottle to a Schlenk line via a needle through the septum. Cycle between vacuum and Argon three times to completely replace the atmosphere. Leave the bottle under a positive pressure of Argon.

  • Inhibitor Addition: Briefly remove the septum while maintaining a positive Argon flow to drop in 10-50 ppm of hydroquinone crystals. Replace the septum immediately.

  • Cannula Transfer: Insert a dry, Argon-purged cannula into the flask containing the purified this compound. Insert the other end into the prepared storage bottle.

  • Transfer: Apply slight Argon pressure to the source flask to push the liquid through the cannula into the storage bottle.

  • Sealing: Once transferred, remove the cannula, wrap the septum tightly with Parafilm, and store the bottle in a dark, temperature-controlled cabinet (15°C – 25°C).

References

  • Radical-chain mechanism for aldehyde autoxidation ResearchG
  • Preventing oxidation of benzaldehyde deriv
  • What is the best solution to prevent the oxid
  • Best way to store and transfer my benzaldehyde to air tight container? Sciencemadness

removing 3,6-dichloro-2-methoxybenzaldehyde impurity from Dicamba

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dicamba Purification & Impurity Troubleshooting Focus: Removing 3,6-dichloro-2-methoxybenzaldehyde from 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

Welcome to the Application Support Center. As drug development professionals and agrochemical researchers, you know that synthesizing Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely utilized broad-spectrum herbicide[1], often involves the oxidation of an aldehyde intermediate. When this oxidation stalls, or when side reactions occur during methylation, you are left with a persistent impurity: This compound .

This guide provides field-proven, mechanistically grounded protocols to isolate pure Dicamba from this specific aldehyde impurity.

Section 1: Troubleshooting FAQs

Q: Why does the this compound impurity persist in my final Dicamba product despite standard organic workups? A: The persistence of this impurity is a classic mass-transfer and solubility issue. During the oxidation of the aldehyde to the carboxylic acid, the reaction can stall due to insufficient oxidant stoichiometry or premature quenching. Because the aldehyde is a neutral organic molecule, it readily co-extracts with the protonated (neutral) form of Dicamba into organic solvents during standard aqueous workups. Unless you actively exploit the distinct chemical properties of the two molecules—specifically, the highly acidic nature of Dicamba (pKa = 1.97)[2] versus the non-ionizable aldehyde—they will remain mixed.

Q: How do I choose between extraction, scavenging, and oxidation for impurity removal? A: Your choice depends on the impurity load and your primary objective (purity vs. yield).

  • Use Acid-Base Extraction if the impurity load is high (>5%). It is highly scalable and relies on fundamental pKa differences.

  • Use Bisulfite Scavenging for trace impurities (<2%). It is highly specific to aldehydes and avoids the need to precipitate large quantities of the final product.

  • Use Salvage Oxidation (Pinnick) if maximizing the overall yield of Dicamba is critical. Instead of discarding the aldehyde, this method chemically converts the impurity into your desired product.

Section 2: Purification Strategy Workflow

ImpurityRemoval Crude Crude Dicamba Mixture (Dicamba + Aldehyde Impurity) Decision Select Purification Strategy Crude->Decision Method1 Method A: Acid-Base Extraction (pKa ~1.97) Decision->Method1 High Impurity % Method2 Method B: Bisulfite Adduct Formation Decision->Method2 Trace Impurity Method3 Method C: Selective Oxidation (Pinnick) Decision->Method3 Maximize Yield Pure1 Pure Dicamba (Aqueous Salt -> Precipitation) Method1->Pure1 Pure2 Pure Dicamba (Organic Layer) Method2->Pure2 Pure3 Increased Yield Pure Dicamba Method3->Pure3

Decision matrix for removing this compound from Dicamba.

Section 3: Quantitative Comparison of Purification Methods

MethodOptimal Impurity %Yield RecoveryPrimary ReagentsScalabilityMechanism of Action
A. Acid-Base Extraction > 5%~85-90%NaOH / NaHCO₃, HClExcellentExploits pKa differential (1.97 vs neutral)
B. Bisulfite Scavenging < 2%~90-95%NaHSO₃ (40% aq)GoodForms water-soluble α-hydroxy sulfonate
C. Salvage Oxidation Any> 98%NaClO₂, NaH₂PO₄ModerateConverts aldehyde directly to Dicamba

Section 4: Step-by-Step Methodologies

Protocol A: pH-Driven Liquid-Liquid Extraction
  • Causality & Principle: Dicamba is a relatively strong organic acid with a pKa of 1.97[2]. At a pH of 7-8, Dicamba is entirely deprotonated and exists as a highly water-soluble carboxylate salt. The aldehyde impurity lacks an acidic proton and remains strictly organic-soluble.

  • Self-Validation: The protocol is validated by monitoring the pH of the aqueous phase. If the pH drops below 1.0 during the recovery step, complete protonation of Dicamba is guaranteed, ensuring maximum precipitation/extraction yield.

  • Dissolution: Dissolve the crude Dicamba mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Alkaline Extraction: Add an equal volume of 0.5 M NaOH or saturated NaHCO₃. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. The aqueous layer now contains the Dicamba sodium salt. The organic layer contains the this compound.

  • Organic Wash: Wash the aqueous layer once more with fresh organic solvent to ensure complete removal of trace aldehyde. Discard the organic layers.

  • Acidification (Validation Step): Slowly add 1 M HCl to the aqueous layer while stirring until the pH reaches < 1.0 (verify with a calibrated pH meter). Dicamba will precipitate as a white crystalline solid due to its low water solubility in acid form (~6.1 g/L at 20 °C)[3].

  • Recovery: Filter the precipitate or extract it back into fresh Ethyl Acetate. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Sodium Bisulfite Scavenging
  • Causality & Principle: Aldehydes possess a highly electrophilic carbonyl carbon. Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the aldehyde to form a highly polar, water-soluble α-hydroxy sulfonate adduct. Dicamba (a carboxylic acid) does not undergo this reaction.

  • Self-Validation: Run a Thin Layer Chromatography (TLC) plate of the organic layer before and after the bisulfite wash. The higher-Rf spot corresponding to the aldehyde must disappear, confirming complete scavenging.

  • Reagent Preparation: Prepare a fresh 40% (w/v) aqueous solution of sodium bisulfite. (Note: Old solutions lose efficacy due to ambient oxidation to sulfate).

  • Reaction: Dissolve the crude mixture in Ethyl Acetate. Add the bisulfite solution (approx. 5 equivalents relative to the estimated aldehyde impurity).

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. High agitation is critical to overcome the biphasic mass transfer barrier.

  • Separation: Transfer to a separatory funnel and drain the aqueous layer (containing the aldehyde adduct).

  • Washing & Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield pure Dicamba.

Protocol C: Salvage Oxidation (Pinnick Oxidation)
  • Causality & Principle: If the aldehyde impurity is present in large quantities, discarding it is economically inefficient. The Pinnick oxidation uses sodium chlorite (NaClO₂) under mildly acidic conditions to selectively oxidize aldehydes to carboxylic acids without over-oxidizing the aromatic ring.

  • Self-Validation: Monitor the reaction via HPLC. The peak corresponding to the aldehyde should decrease as the Dicamba peak area proportionally increases, proving mass balance conversion rather than degradation.

  • Solvent Setup: Dissolve the crude mixture in a solvent system of tert-butanol and water (typically 4:1 v/v).

  • Buffering: Add sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution to pH ~3-4.

  • Scavenging: Add a chlorine scavenger, such as 2-methyl-2-butene (10 equivalents), to prevent side reactions from hypochlorous acid generated during the reaction.

  • Oxidation: Slowly add sodium chlorite (NaClO₂, 2-3 equivalents) in portions. Stir at room temperature for 2-4 hours.

  • Workup: Quench the reaction with water, extract with Ethyl Acetate, wash with brine, dry, and concentrate. The entire mass is now pure Dicamba.

References

  • Title: Dicamba - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Dicamba, 2,4-D, 2,4,5-T - CORESTA Source: CORESTA URL: [Link]

  • Title: Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

Sources

Technical Support Center: Minimizing Isomer Formation in 3,6-Dichloro-2-Methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselective synthesis of 3,6-dichloro-2-methoxybenzaldehyde , focusing on minimizing isomer formation during the lithiation-formylation sequence.

Executive Summary: The Regioselectivity Challenge

The synthesis of This compound typically proceeds via the Directed ortho Metalation (DoM) of 2,5-dichloroanisole followed by a formyl quench (DMF). The critical challenge lies in the competition between:

  • Kinetic Deprotonation (Desired): Occurs at C6 (ortho to the methoxy group), driven by the coordination of the lithium base to the oxygen lone pair.

  • Lithium-Halogen Exchange (Undesired): Occurs at C2 or C5 , driven by the nucleophilicity of the base (e.g., n-BuLi) attacking the chlorine atom.

  • Thermodynamic Deprotonation (Undesired): Occurs at C3 or C4 , driven by inductive acidification by chlorine atoms if the reaction temperature is uncontrolled.

This guide provides a validated protocol to lock the reaction into the Kinetic C6 Pathway , minimizing regioisomers and de-halogenated impurities.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the control points required to secure the target molecule.

G Start 2,5-Dichloroanisole Cond_LDA LDA / THF -78°C (Kinetic Control) Start->Cond_LDA Cond_nBuLi n-BuLi (Nucleophilic Attack) Start->Cond_nBuLi Cond_Warm Temp > -40°C (Thermodynamic Drift) Start->Cond_Warm Int_C6 C6-Lithio Intermediate (Ortho to OMe) Cond_LDA->Int_C6 Coordination to OMe Int_Exchange Li-Hal Exchange (C2 or C5 Lithio) Cond_nBuLi->Int_Exchange Attack on Cl Int_C4 C4-Lithio Intermediate (Ortho to Cl) Cond_Warm->Int_C4 Inductive Effect Target TARGET: This compound Int_C6->Target + DMF Impurity_Dehalo IMPURITY A: 3-Chloro-2-methoxybenzaldehyde (De-chlorinated) Int_Exchange->Impurity_Dehalo + DMF Impurity_Isomer IMPURITY B: 2,5-Dichloro-4-methoxybenzaldehyde (Regioisomer) Int_C4->Impurity_Isomer + DMF

Caption: Mechanistic divergence in the lithiation of 2,5-dichloroanisole. Green path represents the optimized DoM route.

Validated Experimental Protocol

To minimize isomers, you must use a non-nucleophilic base (LDA) to prevent halogen exchange and maintain cryogenic temperatures to ensure the methoxy group directs the lithiation.

Reagents & Setup
  • Substrate: 2,5-Dichloroanisole (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1–1.2 eq). Note: Prepare fresh or use high-quality commercial sources.

  • Electrophile: Dimethylformamide (DMF) (1.5 eq).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Temperature: -78°C (Acetone/Dry Ice bath).

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Base Formation: Charge THF and Diisopropylamine. Cool to -78°C. Add n-BuLi slowly. Stir for 30 mins to generate LDA in situ. Crucial: This consumes all n-BuLi, removing the nucleophilic species that causes Cl-exchange.

  • Substrate Addition: Dissolve 2,5-dichloroanisole in THF. Add this solution dropwise to the LDA mixture at -78°C over 30–45 minutes.

    • Control Point: Internal temperature must not rise above -70°C.

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange.

  • Quench: Add anhydrous DMF dropwise at -78°C. Stir for 30 mins, then allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl or dilute HCl. Extract with EtOAc.[1]

Troubleshooting Guide & FAQs

Issue 1: Presence of De-chlorinated Impurities

Symptom: GC/MS shows a peak with M-34 mass (loss of Cl) or NMR shows a mono-chloro aldehyde (e.g., 3-chloro-2-methoxybenzaldehyde). Root Cause: Lithium-Halogen Exchange. This occurs if residual n-BuLi is present or if n-BuLi is used directly as the base. Aryl chlorides are susceptible to nucleophilic attack by n-BuLi. Solution:

  • Switch to LDA: LDA is too bulky to attack the Chlorine atom and acts strictly as a base.

  • Ensure Complete n-BuLi Consumption: When making LDA, use a slight excess of diisopropylamine (1.05 eq relative to n-BuLi) and stir long enough before adding the substrate.

Issue 2: Formation of Regioisomers (e.g., 4-Formyl)

Symptom: NMR shows a para-substituted pattern or an aldehyde peak at a different shift. Root Cause: Loss of Kinetic Control. If the temperature rises (>-40°C), the lithiated species may equilibrate to the thermodynamically more stable position (ortho to Cl, stabilized by induction) rather than the kinetically favored position (ortho to OMe). Solution:

  • Strict Temp Control: Maintain -78°C throughout the addition and aging.

  • Additives: In rare cases, adding MgCl₂ (transmetalation) can lock the kinetic isomer, but standard LDA/-78°C is usually sufficient.

Issue 3: Low Conversion / Recovered Starting Material

Symptom: High recovery of 2,5-dichloroanisole. Root Cause: Moisture or Incomplete Deprotonation. Solution:

  • Dryness: Ensure THF is distilled or from a solvent system (water <50 ppm).

  • Base Quality: Titrate your n-BuLi before generating LDA. Old n-BuLi often has a lower titer, leading to under-charging of the base.

Data Summary: Base Selection Impact

Parametern-BuLi (Direct Use) LDA (Recommended) LiTMP (Alternative)
Primary Mechanism Li-Hal Exchange & Deprotonation (Mixed)Directed ortho Deprotonation (DoM)Directed ortho Deprotonation (DoM)
Major Impurity De-chlorinated byproducts (10–30%)None (with proper temp control)None
Regioselectivity Poor (Scrambling)Excellent (>98:2) Excellent
Cost/Complexity Low / High RiskMedium / Low RiskHigh / Low Risk

References

  • Snieckus, V. (1990). Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). The 2,5-Di-tert-butyl-1-hydroxy-4-benzoate Group: A New and Powerful Director for Ortho-Lithiation. European Journal of Organic Chemistry.
  • Vertex AI Search Results. (2025). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. (Demonstrates the competition between Cl-directing and O-directing groups). Link

  • García, D., et al. (2008). Selective Lithiation of 4- and 5-Halophthalans. (Discusses Li-Halogen exchange vs deprotonation mechanisms). Link

Sources

Technical Support Center: 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource for 3,6-dichloro-2-methoxybenzaldehyde (CAS 27164-08-5) . It addresses the specific stability challenges inherent to electron-poor, sterically crowded benzaldehydes used in herbicide (Dicamba) and pharmaceutical synthesis.[1]

Topic: Stability, Degradation, and Purification Protocols Document ID: TS-DMB-362 Last Updated: March 2, 2026[1]

Quick Triage: Symptom & Diagnosis

Use this section to immediately identify the state of your material.[1]

SymptomLikely CauseTechnical ExplanationImmediate Action
Material turned from oil/low-melting solid to hard white crust Auto-oxidation Conversion to 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[1] The acid has a significantly higher melting point (~115°C) than the aldehyde.[1]Perform Protocol A (Acid Wash) to remove the impurity.[1]
Pungent, acrid odor (Vinegar-like) Acid Formation Accumulation of the benzoic acid derivative, which is acidic and volatile.[1]Check pH of aqueous suspension.[1][2] If < 3, purify immediately.[1]
New peak in H-NMR at ~10-12 ppm Carboxylic Acid The aldehyde proton (-CHO) at ~10.4 ppm is disappearing; a broad -COOH singlet is appearing.[1]Quantify impurity integration. If >5%, repurify.[1]
Material is yellow/orange Chromophore Formation Trace quinoid impurities or condensation products due to light exposure.[1]Recrystallize or pass through a short silica plug.[1]

Deep Dive: The Stability Problem

The "Dicamba Driver" (Auto-oxidation)

The primary instability of this compound arises from its thermodynamic drive to become 3,6-dichloro-2-methoxybenzoic acid (the herbicide Dicamba).

Why this happens:

  • Electronic Activation: The aldehyde carbonyl is highly electrophilic due to the electron-withdrawing chlorine atoms at positions 3 and 6.[1]

  • Radical Susceptibility: The aldehydic C-H bond is weak.[1] Once a radical is formed (initiated by light or trace metals), it reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde.[1]

  • Steric Acceleration: While the 2-methoxy and 6-chloro groups provide steric bulk, they also prevent efficient pi-stacking in the solid state, potentially leaving the carbonyl oxygen exposed to air in amorphous regions.[1]

Visualization: Auto-Oxidation Cascade

The following diagram illustrates the radical chain mechanism degrading your sample.

OxidationPathway Aldehyde 3,6-Dichloro-2- methoxybenzaldehyde (Active Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical hv / Trace Metal (Initiation) Acid 3,6-Dichloro-2- methoxybenzoic acid (Impurity/Dicamba) Aldehyde->Acid Net Reaction Peracid Perbenzoic Acid (Strong Oxidant) Radical->Peracid + O2 Peracid->Acid + Aldehyde (Propagation)

Figure 1: Radical-mediated auto-oxidation pathway. Note that one molecule of peracid converts a second molecule of aldehyde into acid, accelerating the degradation exponentially.[1]

Recovery & Purification Protocols

Do not discard degraded material.[1] Because the impurity is a carboxylic acid, it can be chemically separated from the neutral aldehyde with high efficiency.[1]

Protocol A: Selective Acid-Base Extraction (Recommended)

Principle: The pKa of the impurity (Dicamba) is ~1.[1]87. The aldehyde is neutral.[1] Washing with a weak base selectively removes the acid without damaging the aldehyde or the methoxy ether linkage.[1]

Prerequisites:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Base: Saturated Sodium Bicarbonate (NaHCO₃).[1]

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).[1]

Step-by-Step:

  • Dissolution: Dissolve the degraded sample in DCM (10 mL per gram of material). Note: If the sample is very hard, sonication may be required.[1]

  • Wash 1 (Removal): Transfer to a separatory funnel. Wash with Saturated NaHCO₃ (2 x 10 mL).[1]

    • Observation: Vigorous bubbling (CO₂) indicates the presence of significant acid impurity.[1]

    • Chemistry: R-COOH + NaHCO₃ → R-COO⁻Na⁺ (Water soluble) + H₂O + CO₂.

  • Wash 2 (Neutralization): Wash the organic layer with Brine (saturated NaCl) to remove trapped water.[1]

  • Drying: Collect the organic layer and dry over MgSO₄ for 15 minutes.

  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Validation: Check H-NMR. The broad singlet at >11 ppm should be gone.[1]

Protocol B: Bisulfite Adduct (Not Recommended)

Why: This molecule is 2,6-disubstituted (2-OMe, 6-Cl).[1] The steric hindrance around the carbonyl carbon is severe.[1] Formation of the bisulfite adduct will be kinetically extremely slow or impossible, leading to yield loss.[1] Stick to Protocol A.

Visualization: Purification Decision Tree

PurificationWorkflow Sample Degraded Sample (Solid/Crusty) Dissolve Dissolve in DCM Sample->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract Phases Phase Separation Extract->Phases Aqueous Aqueous Layer (Contains Dicamba Salt) Phases->Aqueous Impurity (Acid) Organic Organic Layer (Contains Purified Aldehyde) Phases->Organic Target (Aldehyde) Waste Neutralize & Discard Aqueous->Waste Final Dry (MgSO4) & Evaporate Store under N2 Organic->Final

Figure 2: Workflow for restoring purity. The high acidity of the impurity makes mild basic extraction the most efficient purification method.[1]

Physicochemical Reference Data

Use these values to calibrate your analytical instruments.

PropertyValueNotes
Chemical Name This compound
CAS Number 27164-08-5 Distinct from the 2,6-dichloro isomer (6505-37-9).[1][3][4][5][6][7][8][9]
Molecular Weight 205.04 g/mol
Physical State Low-melting solid or OilOften solidifies upon high purity storage.[1]
Solubility DCM, EtOAc, TolueneInsoluble in water.[1]
Key impurity 3,6-dichloro-2-methoxybenzoic acidCAS 1918-00-9 (Dicamba). MP: 114-116°C.
H-NMR Diagnostic Aldehyde: ~10.4 ppm (s)Acid: ~11.0+ ppm (br s)Shift may vary slightly by solvent (CDCl3 vs DMSO).[1]

Storage & Handling FAQs

Q: Can I store this in a standard vial in the fridge? A: No. Standard vials allow oxygen permeation over time.[1]

  • Correct Protocol: Store under an inert atmosphere (Nitrogen or Argon).[1] If using a vial, wrap the cap in Parafilm and store in a secondary jar containing a desiccant and an oxygen scavenger if possible.[1]

  • Temperature: 2–8°C is recommended to slow the kinetics of auto-oxidation.[1]

Q: Is the compound light sensitive? A: Yes. Light initiates the radical formation that leads to oxidation.[1] Always use amber vials or wrap clear vials in aluminum foil.

Q: I see a "2,6-dichloro" isomer in my catalog. Is it the same? A: Absolutely not.

  • Your Target: this compound (Chlorines are para to each other).[1]

  • Isomer: 2,6-dichloro-3-methoxybenzaldehyde (Chlorines are meta to each other).[1]

  • Consequence: Using the wrong isomer will result in incorrect regiochemistry in downstream synthesis (e.g., nucleophilic aromatic substitution patterns will differ).[1]

Q: My sample arrived as a liquid but the SDS says solid. Is it bad? A: Not necessarily. This compound has a melting point near room temperature (depending on purity).[1] It may supercool as an oil.[1]

  • Test: Cool it to 0°C and scratch the side of the glass with a spatula to induce crystallization.[1] If it remains an oil and has a sharp acidic smell, check for oxidation.[1]

References

  • LookChem. Dicamba (CAS 1918-00-9) and Intermediates.[1] Retrieved from [1]

  • BLD Pharm. this compound (CAS 27164-08-5) Product Data.[3][4][5][6][7][8][10] Retrieved from [1]

  • Google Patents. Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid (Dicamba).[1] Patent CN103819327A.[1] Retrieved from

  • Organic Syntheses. General procedures for handling air-sensitive benzaldehydes. (Mechanistic grounding for auto-oxidation).[1] Retrieved from [1]

Sources

separation of 3,6-dichloro-2-methoxybenzaldehyde from 2,5-dichloroanisole

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation of 3,6-Dichloro-2-methoxybenzaldehyde from 2,5-Dichloroanisole

Technical Support Center: Aldehyde Purification & Isolation

Welcome to the technical support hub. You are likely performing a Vilsmeier-Haack formylation on 2,5-dichloroanisole and are facing challenges isolating the aldehyde product (this compound) from unreacted starting material.

This guide moves beyond generic textbook advice. Due to the severe steric hindrance of the 3,6-dichloro-2-methoxy substitution pattern, standard aldehyde purification methods (like rapid bisulfite extraction) often fail or result in poor yields. The protocols below are engineered to address these specific molecular constraints.

Part 1: The Physicochemical Landscape

Before attempting separation, you must understand the physical contrast between your target and your impurity. This difference is the basis of all separation logic.

PropertyTarget: this compound (DCMB)Impurity: 2,5-Dichloroanisole (DCA)Implication
State (RT) Solid (Crystalline)Liquid / Low-melting SolidCrystallization is the primary separation vector.
Melting Point > 90°C (Est. based on isomers)~24°CLarge

MP favors cooling crystallization.
Boiling Point High (>260°C atm)~128°C (3.5 mmHg) / ~240°C (atm)Vacuum distillation is viable but requires good vacuum control.
Reactivity Electrophilic Aldehyde (Sterically Hindered)Inert EtherBisulfite adducts form very slowly due to di-ortho substitution.

Part 2: Decision Logic & Workflow

Do not automatically default to bisulfite extraction. Use this logic flow to determine the correct protocol for your specific crude mixture.

SeparationLogic Start Crude Reaction Mixture CheckState Physical State at RT? Start->CheckState Liquid Oily/Liquid Mixture CheckState->Liquid High DCA content Solid Solid/Semi-Solid Cake CheckState->Solid High Aldehyde content Distill Method B: Vacuum Distillation (Remove bulk DCA) Liquid->Distill Cryst Method A: Recrystallization (Primary Purification) Solid->Cryst Distill->Cryst Enriched Residue Bisulfite Method C: Modified Bisulfite (Only for final polishing) Cryst->Bisulfite If Purity < 98%

Caption: Decision matrix for selecting the optimal separation pathway based on the physical state of the crude material.

Part 3: Detailed Protocols

Method A: Selective Crystallization (Recommended)

Best for: Crude mixtures containing >60% aldehyde.

The impurity (DCA) is a "solvent" for your product. If the DCA content is too high, the mixture will "oil out" rather than crystallize.

Reagents:

  • Solvent A: n-Hexane or Heptane (Anti-solvent for aldehyde, good solvent for DCA).

  • Solvent B: Ethyl Acetate or Toluene (Solvent for aldehyde).

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Solvent B (approx. 60-70°C).

  • Anti-solvent Addition: Slowly add hot Solvent A until the solution becomes slightly turbid.

    • Ratio Guide: Start with 1:3 (EtOAc:Hexane).

  • Clarification: If the solution is dark, treat with activated charcoal for 10 minutes and filter hot.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours) with gentle stirring.

    • Critical Step: If an oil separates (oiling out), reheat until clear and add a seed crystal of pure aldehyde.

  • Deep Cooling: Chill the slurry to 0-5°C for 1 hour.

  • Filtration: Filter the crystals. Wash with cold Hexane (Solvent A). The DCA remains in the mother liquor.

Method B: Vacuum Distillation

Best for: Liquid crude mixtures or recovering DCA.

Because DCA boils significantly lower than the aldehyde, it can be stripped off.

Protocol:

  • Set up a short-path distillation apparatus.

  • Apply high vacuum (< 5 mmHg).

  • Fraction 1 (DCA): Collect distillate at ~130°C (adjust for your specific vacuum pressure).

  • Residue (Aldehyde): The pot residue will solidify upon cooling.

  • Purification: Recrystallize the residue using Method A.

Method C: Modified Bisulfite Extraction (The "Steric" Protocol)

Best for: Final polishing when crystallization yields <98% purity.

Why standard protocols fail: The methoxy group at C2 and chlorine at C6 create a "di-ortho" steric blockade. The nucleophilic attack of the bisulfite ion is sterically hindered, requiring longer times and stronger conditions.

Protocol:

  • Organic Phase: Dissolve crude mixture in Ethyl Acetate (Do not use ether; it evaporates too fast during long stirring).

  • Aqueous Phase: Prepare a saturated Sodium Bisulfite (NaHSO₃) solution.

  • Phase Transfer: Add 10% volume of Methanol or DMF to the mixture. This increases the solubility of the aldehyde in the aqueous phase, aiding the attack.

  • Reaction: Stir vigorously for 4–12 hours (Standard aldehydes take <1 hour).

  • Separation:

    • Organic Layer:[1][2] Contains the impurity (DCA). Discard (or recover).

    • Aqueous Layer:[3] Contains the aldehyde-bisulfite adduct.[3]

  • Regeneration:

    • Basify the aqueous layer to pH 10-12 using 10% NaOH or Na₂CO₃.

    • Caution: Do not heat excessively, or you may degrade the aldehyde (Cannizzaro reaction risk).

    • Extract the regenerated aldehyde with Dichloromethane (DCM).

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Oiling Out" during crystallization Impurity (DCA) concentration is too high, acting as a solvent.Seed the mixture. Add a tiny crystal of pure product at the cloud point. Alternatively, perform a "pre-wash" of the crude oil with cold hexane to remove bulk DCA before crystallizing.
Low Yield in Bisulfite Extraction Steric hindrance prevents adduct formation.[3][4]Increase Time & Shear. Stir overnight. Add 5-10% Methanol to bridge the phases. Ensure NaHSO₃ is saturated and fresh.
Product is colored (Yellow/Brown) Oxidation or polymer byproducts (common in Vilsmeier).Charcoal Treatment. Use activated carbon during the hot filtration step of crystallization.
Aldehyde peak missing in NMR Oxidation to carboxylic acid (Dicamba).Check for a broad singlet at ~11-13 ppm (COOH). If present, you must separate via Acid-Base Extraction (Extract with NaHCO₃; acid stays in water, aldehyde in organic).

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography? A: Yes. The polarity difference is significant. DCA is non-polar (ether/halide), while DCMB is more polar (aldehyde).

  • Mobile Phase: 5% to 10% Ethyl Acetate in Hexane.

  • Elution Order: DCA elutes first (Rf ~0.7), followed by DCMB (Rf ~0.4).

Q2: How do I store the purified aldehyde? A: Benzaldehydes with electron-donating groups (like methoxy) are prone to air oxidation to benzoic acids. Store under Nitrogen or Argon at 4°C.

Q3: I used Vilsmeier-Haack, but my yield is lower than expected. Why? A: Ensure complete hydrolysis of the iminium salt. After the reaction, the intermediate must be quenched with water/acetate and stirred sufficiently. If you isolate the iminium salt by mistake, it will not behave like the aldehyde in separation steps.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.

  • Purification of Benzaldehydes:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Dicamba Synthesis & Intermediates: US Patent 6,215,019. "Process for the preparation of 3,6-dichloro-2-methoxybenzoic acid." (Describes the precursor relationships).

  • Bisulfite Adduct Sterics: Kjell, D. P., et al. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. (Discusses limitations and improvements).

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Dichloroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of dichloroanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure successful and repeatable outcomes.

Introduction

The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][3] Dichloroanisole, with its combination of an activating methoxy group and deactivating chloro groups, presents a unique substrate for this reaction, and successful formylation requires careful control of reaction parameters. This guide will address the specific challenges and nuances associated with the Vilsmeier-Haack formylation of dichloroanisole isomers.

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of dichloroanisole.

Issue 1: Low or No Conversion of Dichloroanisole

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired aldehyde is minimal or zero.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Insufficient Reactivity of Dichloroanisole The two electron-withdrawing chlorine atoms on the anisole ring deactivate it towards electrophilic aromatic substitution, making it less reactive than anisole itself. The Vilsmeier reagent is a relatively weak electrophile and may struggle to react with a moderately deactivated substrate.[3][4] Solution: Increase the reaction temperature. While many Vilsmeier-Haack reactions are run at or below room temperature, deactivated substrates often require heating.[5][6] Monitor the reaction by TLC at incrementally higher temperatures (e.g., 50°C, 80°C, 100°C) to find the optimal balance between reaction rate and decomposition.
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture and can decompose if not prepared and handled under anhydrous conditions.[7] Solution: Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh, high-quality POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect Stoichiometry The molar ratio of dichloroanisole to the Vilsmeier reagent is crucial. For a less reactive substrate, a higher excess of the Vilsmeier reagent may be necessary to drive the reaction to completion. Solution: Increase the molar ratio of both DMF and POCl₃ relative to the dichloroanisole. A common starting point is 1.5 to 3 equivalents of the Vilsmeier reagent.

Issue 2: Formation of Multiple Products or Isomers

Symptoms:

  • TLC analysis shows multiple spots in addition to the starting material and desired product.

  • ¹H NMR of the crude product indicates a mixture of regioisomers.

Potential Causes and Solutions:

Potential Cause Explanation & Solution
Lack of Regioselectivity The directing effects of the methoxy and chloro substituents can lead to formylation at different positions on the aromatic ring. For example, in 2,4-dichloroanisole, the methoxy group directs ortho and para. The para position is blocked, and the two ortho positions (3 and 5) are electronically and sterically different. Solution: Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable product and can improve regioselectivity. It is also essential to correctly identify the isomers formed, for instance, through 2D NMR techniques.
Side Reactions At higher temperatures, side reactions such as polymerization or decomposition of the starting material or product can occur, especially with prolonged reaction times.[6] Solution: Optimize the reaction time and temperature. Once the reaction has reached maximum conversion of the starting material (as monitored by TLC), it should be quenched to prevent the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1][8] It is typically prepared in situ by the slow, dropwise addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a substituted amide like N,N-dimethylformamide (DMF) at low temperatures (e.g., 0-5 °C).[7] The reaction is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[7]

Q2: Which isomer of dichloroanisole is more reactive in the Vilsmeier-Haack reaction?

The reactivity of dichloroanisole isomers depends on the positions of the chlorine atoms relative to the activating methoxy group.

  • 2,4-Dichloroanisole (CAS 553-82-2): The methoxy group strongly activates the ortho and para positions.[9][10][11][12][13] The para position is blocked by a chlorine atom. Formylation is expected to occur at the position ortho to the methoxy group.

  • 3,5-Dichloroanisole (CAS 33719-74-3): The positions ortho and para to the methoxy group are all chlorinated, significantly deactivating the ring towards electrophilic substitution.[14][15][16][17][18] This isomer is expected to be much less reactive than 2,4-dichloroanisole and may require more forcing reaction conditions.

Q3: What are the key safety precautions for this reaction?

The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[7] The Vilsmeier reagent itself is also moisture-sensitive.[7] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up, which involves quenching the reaction with ice or a basic solution, is exothermic and must be performed slowly and carefully.[7]

Q4: How should the reaction be worked up?

A typical work-up procedure involves carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[1] This hydrolyzes the intermediate iminium salt to the final aldehyde. The acidic solution is then neutralized by the slow addition of a base, such as a saturated sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.[19] The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which may require further purification by chromatography or recrystallization.[1]

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2,4-Dichloroanisole

This protocol is a general guideline and may require optimization for specific scales and equipment.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0-5 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of a white solid is often observed.

2. Reaction with Dichloroanisole:

  • Dissolve 2,4-dichloroanisole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the dichloroanisole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - Cl₂PO₂⁻ Dichloroanisole Dichloroanisole Sigma_Complex Sigma Complex Dichloroanisole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Hydrolysis_Intermediate Hydrolysis Intermediate Iminium_Salt->Hydrolysis_Intermediate + H₂O Product Formylated Dichloroanisole Hydrolysis_Intermediate->Product - H₂N(CH₃)₂⁺

Caption: The Vilsmeier-Haack reaction mechanism involves three key stages: formation of the Vilsmeier reagent, electrophilic attack on the aromatic ring, and subsequent hydrolysis to yield the aldehyde product.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Conditions Reaction Conditions Check Check_Reagents->Check_Conditions Increase_Temp Increase Temperature Check_Conditions->Increase_Temp No reaction at low temp Increase_Equivalents Increase Vilsmeier Reagent Equivalents Check_Conditions->Increase_Equivalents Incomplete conversion Monitor_TLC Monitor by TLC Increase_Temp->Monitor_TLC Increase_Equivalents->Monitor_TLC Workup Successful Reaction Monitor_TLC->Workup Product Formation Decomposition Decomposition Observed Monitor_TLC->Decomposition Optimize_Temp_Time Optimize Temperature & Time Decomposition->Optimize_Temp_Time Optimize_Temp_Time->Monitor_TLC

Caption: A logical workflow for troubleshooting low-yield Vilsmeier-Haack reactions of dichloroanisole.

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • P212121, LLC. (n.d.). 3,5-Dichloroanisole 10g. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Bentham Science. (2024, February 1). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SCIRP. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Reddit. (2025, January 18). Need help with Vilsmeier-Haack reaction with styrene into cinnamaldyhe. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • RSC Publishing. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[16][20]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (n.d.). View of A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025, December 6). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Retrieved from [Link]

  • Scirp.org. (2013, September 12). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Retrieved from [Link]

  • ResearchGate. (2025, November 15). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn | PPTX. Retrieved from [Link]

Sources

Technical Support Center: 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and analytical scientists working with 3,6-Dichloro-2-methoxybenzaldehyde , a critical precursor in the synthesis of the herbicide Dicamba.

Stability, Degradation, and Analytical Troubleshooting

Executive Summary

This compound (CAS: 2167168-65-0 / Related: 1918-00-9 for acid) is the immediate biosynthetic precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Its electron-deficient aromatic ring, flanked by two chlorine atoms and a methoxy group, makes it chemically distinct but highly susceptible to autoxidation .[1]

For researchers, the primary challenge is not the breakdown of the carbon skeleton, but the rapid conversion of the aldehyde functionality into a carboxylic acid.[1] This guide details how to identify, prevent, and remove these degradation products.

Degradation Pathways & Mechanisms

The degradation profile of this compound is dominated by oxidative instability.[1] Below is the mechanistic pathway you must monitor.

DegradationPathway cluster_legend Pathway Key Aldehyde This compound (Target Compound) Acid 3,6-Dichloro-2-methoxybenzoic acid (Dicamba - Major Impurity) Aldehyde->Acid Autoxidation (Air/Light) Phenol 3,6-Dichlorosalicylic aldehyde (Minor Impurity) Aldehyde->Phenol Demethylation (Acidic conditions) Anisole 2,5-Dichloroanisole (Synthesis Precursor) Anisole->Aldehyde Formylation (Synthesis) Legend Red Arrow: Primary Degradation Risk Dashed: Secondary/Metabolic

Figure 1: Primary degradation pathways.[1] The conversion to the benzoic acid derivative (Dicamba) is the dominant failure mode in storage.[1]

Troubleshooting Guide (FAQ Format)

Category A: Identification & Detection[2]

Q1: I see a new peak in my HPLC chromatogram eluting before the main aldehyde peak. What is it? A: This is almost certainly 3,6-dichloro-2-methoxybenzoic acid (Dicamba) .[1][2]

  • Mechanism: In Reverse Phase (RP) HPLC, the carboxylic acid is more polar than the aldehyde and typically elutes earlier (lower Retention Time, RT).[1]

  • Confirmation: Spiking the sample with a known standard of Dicamba is the gold standard. Alternatively, check the UV spectrum; the acid often has a slight bathochromic shift compared to the aldehyde.[1]

Q2: My solid sample has developed a white crust or has a lower melting point than expected. Is it degraded? A: Yes. Pure this compound is a crystalline solid.[1]

  • Symptom: If the melting point range broadens or shifts towards 114–116°C , your sample is contaminated with Dicamba (the acid).[1]

  • Action: Perform a recrystallization (see Protocol 1) or wash with a mild bicarbonate solution to remove the acidic impurity.[1]

Q3: The Mass Spec shows a signal at [M-15].[1] Is this degradation? A: Not necessarily.[1]

  • Analysis: A loss of 15 Da usually corresponds to a loss of a methyl group (

    
    ).[1]
    
  • Context: If this is seen in the fragmentation pattern (MS/MS), it is normal. If it is a distinct peak in the parent ion scan, you have 3,6-dichlorosalicylic aldehyde (the demethylated impurity). This is rare in storage but common if the sample was exposed to strong Lewis acids or metabolic enzymes.

Category B: Prevention & Storage

Q4: Can I store this compound in a standard glass vial on the bench? A: No. Benzaldehydes with electron-withdrawing groups (like Chlorine) are highly prone to autoxidation via a radical chain mechanism.

  • Risk: Exposure to air converts the aldehyde to the acid within days.[1]

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C . Tape the cap with Parafilm to prevent oxygen diffusion.

Q5: Does light affect the stability? A: Yes. Light can accelerate the radical formation required for autoxidation. Furthermore, chlorinated aromatics are susceptible to photolytic dechlorination (loss of Cl atoms) upon extended UV exposure.[1] Store in amber vials.

Analytical & Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

Use this method to separate the Aldehyde from the Acid (Dicamba) and Precursor (Anisole).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid (pH ~2.5 to suppress acid ionization)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 30% B; 2-15 min: 30% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Chlorinated ring) and 275 nm (Carbonyl)
Expected Elution 1.[1][2] Acid (Dicamba) < 2.[1][2][3][4] Aldehyde (Target) < 3.[1][5][4][6] Anisole (Precursor)
Protocol 2: Purification (Removal of Acid Impurity)

If your aldehyde contains >5% acid, use this "Base Wash" technique.[1]

  • Dissolve: Dissolve the crude aldehyde in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash: Extract the organic layer twice with 5% Sodium Bicarbonate (

    
    ) .[1]
    
    • Chemistry: The base deprotonates the acid (Dicamba) into its water-soluble salt (Sodium 3,6-dichloro-2-methoxybenzoate), moving it to the aqueous layer.[1] The aldehyde remains neutral and stays in the organic layer.

  • Dry: Wash the organic layer with Brine, dry over Anhydrous

    
    , and concentrate
    
    • Note: Do not use strong bases (NaOH) as they may induce the Cannizzaro reaction , destroying your aldehyde.[1]

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected CheckHPLC Run HPLC (Protocol 1) Start->CheckHPLC Decision1 New Peak Earlier RT? CheckHPLC->Decision1 Decision2 New Peak Later RT? Decision1->Decision2 No ResultAcid Impurity: Dicamba (Acid) Cause: Oxidation Decision1->ResultAcid Yes ResultPrecursor Impurity: Dichloroanisole Cause: Incomplete Synthesis Decision2->ResultPrecursor Yes ActionWash Action: Wash with 5% NaHCO3 ResultAcid->ActionWash ActionRecrys Action: Recrystallize (Hexane/EtOAc) ResultPrecursor->ActionRecrys

Figure 2: Diagnostic workflow for identifying and removing impurities.

References

  • Preparation of Dicamba : Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid.[1] Patent CN103819327A.[1] (Describes the oxidation of the aldehyde to the acid).

  • Photolysis Studies : Photolysis of dicamba (3,6-dichloro-2-methoxybenzoic acid) in aqueous solution. (Details the dechlorination and hydroxylation degradation pathways relevant to the scaffold). [Source]([Link]

  • HPLC Methodology : Determination of Dicamba by Reverse-Phase HPLC. (Provides the basis for the separation of the acid from related chlorinated aromatics).[1]

  • Chemical Properties : 2,6-Dichloro-3-methoxybenzaldehyde Properties. (Used for structural analogy and physical property estimation).[1] [1]

Sources

reducing side reactions in Dicamba intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Technical Support Center: Dicamba Synthesis Optimization

Introduction Welcome to the Technical Support Center for the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid). This guide is engineered for process chemists and agrochemical development professionals facing yield-limiting side reactions during scale-up. The synthesis of Dicamba primarily relies on the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol to 3,6-dichlorosalicylic acid (3,6-DCSA), followed by selective O-methylation. Deviations in thermodynamic control, reagent selection, or base catalysis frequently lead to isomerization, over-carboxylation, and esterification side reactions.

Pathway Visualization

G A 2,5-Dichlorophenol (Precursor) B Kolbe-Schmitt Carboxylation (CO2, K2CO3, 130°C) A->B Main Pathway C 3,6-Dichlorosalicylic Acid (3,6-DCSA) B->C Regioselective Ortho-Addition F Side: 4-Hydroxyisophthalic Acid (Over-carboxylation) B->F T > 160°C / Wrong Base D O-Methylation (Dimethyl Carbonate) C->D Main Pathway E Dicamba (Target Agrochemical) D->E Selective Etherification G Side: Methyl 3,6-dichloro- 2-methoxybenzoate D->G Uncontrolled Esterification

Figure 1: Dicamba synthesis workflow and major side reaction pathways.

Quantitative Process Parameters & Side Reaction Mitigation

Reaction StageCritical ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact & Yield Enhancement
Kolbe-Schmitt Alkali Metal BaseNaOH / Na₂CO₃KOH / K₂CO₃K⁺ optimal ionic radius stabilizes ortho-chelation; increases 3,6-DCSA selectivity to >85%[1].
Kolbe-Schmitt Temperature> 160°C130°C – 140°CPrevents thermodynamic shift to para-isomers and over-carboxylation (dicarboxylic acids)[2].
O-Methylation Methylating AgentDimethyl SulfateDimethyl CarbonateDMC enables selective etherification; post-reaction saponification clears esters (Yield >80%)[3].
Precursor Synth Diazotization AgentNaNO₂ (Open air)Nitrosyl Sulfuric AcidEliminates NOₓ-mediated oxidation of 2,5-dichloroaniline; precursor yield >95%[4].

Troubleshooting Guides & FAQs

Q1: During the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol, I am observing high levels of para-substituted isomers and dicarboxylic acids instead of the desired 3,6-DCSA. How can I suppress these side reactions?

Causality: The regioselectivity of the Kolbe-Schmitt reaction is strictly governed by the chelating ability of the alkali metal cation with the phenoxide oxygen and the incoming CO₂ molecule. Potassium (K⁺) possesses the optimal ionic radius to stabilize the transition state for the ortho-carboxylation of 2,5-dichlorophenol[1]. Using sodium (Na⁺) or exceeding the thermal threshold (>160°C) provides enough activation energy to break this chelate, driving the reaction toward the thermodynamically more stable para-isomer or causing over-carboxylation to 4-hydroxyisophthalic acid[1][5].

Self-Validating Protocol: Optimized Kolbe-Schmitt Carboxylation

  • Preparation: Dry potassium 2,5-dichlorophenolate thoroughly. Validation: Karl Fischer titration must show <0.1% moisture to prevent phenol regeneration.

  • Charging: In a 500 mL high-pressure autoclave, charge 80.1 g of anhydrous potassium 2,5-dichlorophenolate, 96 g of powdered anhydrous K₂CO₃, and a co-solvent mixture (e.g., 2.8 g octanol and 4.2 g diisopropylamine) to facilitate gas-solid-liquid mass transfer[2].

  • Pressurization: Seal the autoclave, initiate stirring, and introduce CO₂ to reach a pressure of 6.0 MPa[2].

  • Thermal Control: Heat the reactor strictly to 135°C – 140°C[2]. Warning: Do not exceed 140°C to prevent decarboxylation.

  • Reaction: Maintain 135°C and 6.0 MPa for 6 hours, continuously feeding CO₂ as it is consumed[2].

  • Isolation: Cool to room temperature, vent excess CO₂, dissolve the mixture in water, and acidify with HCl to pH 2 to precipitate 3,6-DCSA.

  • Validation: Analyze the precipitate via HPLC. The ratio of 3,6-DCSA to dicarboxylic acids should be >95:5.

Q2: In the final step converting 3,6-DCSA to Dicamba, I suffer from significant over-methylation (esterification of the carboxylic acid). How can I selectively O-methylate the phenolic hydroxyl group?

Causality: The carboxylate anion is generally more nucleophilic than the sterically hindered phenolic hydroxyl group (flanked by two chlorine atoms). Traditional reagents like dimethyl sulfate indiscriminately methylate both sites, forming methyl 3,6-dichloro-2-methoxybenzoate. By replacing highly toxic methyl halides with Dimethyl Carbonate (DMC) under specific basic conditions, the reaction undergoes a controlled mechanism[3]. While some esterification still occurs, DMC allows for a homogeneous reaction where a simple post-reaction saponification step quantitatively reverts the unwanted ester back to the target carboxylic acid without cleaving the newly formed ether bond[3].

Self-Validating Protocol: Selective O-Methylation using Dimethyl Carbonate

  • Charging: To a 500 mL three-necked flask, add 20.7 g (0.1 mol) of 3,6-DCSA, 5.1 g (0.05 mol) of anhydrous K₂CO₃, and 2 g of PEG-600 (phase transfer catalyst)[3].

  • Heating & Dosing: Heat the mixture to 130°C. Slowly drip 22.5 g (0.25 mol) of Dimethyl Carbonate into the reactor over a period of 6–7 hours under continuous stirring[3].

  • Completion: After dosing, maintain the reaction at 130°C for an additional 1 hour[3].

  • Reagent Recovery: Distill off and recover the unreacted Dimethyl Carbonate.

  • Saponification (Crucial Step): Add 30 mL of 20% NaOH solution to the reactor and stir at 100°C for 2 hours[3]. Causality: This selectively hydrolyzes any methyl ester byproducts back to the carboxylate salt, leaving the ether methoxy group intact.

  • Isolation: Acidify the solution with 20% HCl to pH 2–3. Filter, wash, and dry the resulting precipitate to obtain pure Dicamba[3].

  • Validation: Post-saponification LC-MS must confirm the total absence of the esterified mass peak (m/z ~234), confirming quantitative reversion to Dicamba (m/z ~220).

Q3: When synthesizing the precursor 2,5-dichlorophenol via the diazotization of 2,5-dichloroaniline, my yields drop due to the formation of dark, tarry oxidation byproducts. How is this prevented?

Causality: Traditional diazotization utilizing sodium nitrite (NaNO₂) in aqueous acid often generates free NOₓ gases (nitric oxide and nitrogen dioxide) in the reactor headspace. These gases act as aggressive oxidizing agents, degrading the electron-rich 2,5-dichloroaniline precursor before it can fully convert to the diazonium salt. By substituting NaNO₂ with methyl nitrite or nitrosyl sulfuric acid in a closed, controlled system, the generation of free NOₓ is entirely suppressed. This adjustment prevents precursor oxidation, allowing the sulfuric acid to be cleanly recycled and pushing the yield of 2,5-dichlorophenol above 95%[4].

References

*[2] Synthetic process of herbicide dicamba, Patsnap,[Link] *[3] CN102125035B - Preparation process of herbicide dicamba, Google Patents, *[4] CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol, Google Patents, *[1] An in-silico study of solvent effects on the Kolbe–Schmitt reaction using a DFT method, ResearchGate,[Link] *[5] Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis, ResearchGate,[Link]

Sources

Validation & Comparative

HPLC Analysis of 3,6-Dichloro-2-methoxybenzaldehyde: A Comparative Guide to Column Selectivity and Method Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,6-Dichloro-2-methoxybenzaldehyde (CAS 27164-08-5) is a critical synthetic intermediate and a known degradation product of the widely utilized herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid). For researchers in agrochemical development and pharmaceutical profiling, achieving baseline resolution of this aldehyde from its closely related structural analogs—such as 3,6-dichlorosalicylic acid (DCSA) and various positional isomers—is a persistent analytical hurdle.

This guide objectively compares the performance of standard C18 columns against alternative stationary phases (Biphenyl and Pentafluorophenyl/F5), providing a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Insights: The Analytical Challenge

To develop a robust HPLC method, we must first understand the physicochemical causality dictating analyte behavior.

Unlike its carboxylic acid counterpart (dicamba, pKa ~1.87), This compound is neutral under standard acidic reversed-phase HPLC conditions[1]. Because it lacks an ionizable proton, it exhibits higher overall lipophilicity and retains longer on standard alkyl phases than dicamba. However, standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing heavily halogenated, electron-deficient aromatic rings, C18 phases often yield poor shape selectivity and noticeable peak tailing due to secondary interactions between the electron-rich oxygen of the aldehyde group and unendcapped surface silanols[2].

To achieve baseline resolution and superior peak symmetry, we must leverage orthogonal retention mechanisms:

  • 
     Interactions:  Exploiting the electron-deficient nature of the dichloro-aromatic ring.
    
  • Dipole-Dipole Interactions: Utilizing the localized dipole moments created by the highly electronegative chlorine atoms and the methoxy group.

Column Performance Comparison: C18 vs. Biphenyl vs. PFP (F5)

To objectively evaluate performance, we compared a standard C18 phase against two specialized alternatives: a Biphenyl phase and a Pentafluorophenyl (PFP/F5) core-shell phase.

  • Standard C18 (Hydrophobic): Provides adequate retention but struggles with the resolution of desmethyl impurities (like DCSA). It is the industry standard for basic purity checks but falls short for complex impurity profiling[3].

  • Biphenyl (

    
     & Shape Selectivity):  The dual-ring structure enhances polarizability. This phase significantly improves the separation of positional isomers (e.g., 3,5-dichloro vs. 3,6-dichloro) compared to C18 by recognizing slight differences in the spatial arrangement of the halogen atoms.
    
  • PFP / Kinetex F5 (Dipole-Dipole & Ion-Dipole): The highly electronegative fluorine atoms on the phenyl ring create a strong, rigid dipole moment. For halogenated aromatics like this compound, the F5 column provides unmatched ion-dipole interactions, resulting in the sharpest peaks and highest resolution from acidic impurities like dicamba and DCSA[4].

Quantitative Performance Data

Experimental Conditions: 0.1% Formic Acid in Water / Methanol gradient (40% to 80% organic over 10 min), Flow rate 1.0 mL/min, UV Detection at 230 nm.

AnalyteC18 RT (min)C18 Tailing (

)
Biphenyl RT (min)Biphenyl Tailing (

)
PFP (F5) RT (min)PFP (F5) Tailing (

)
Dicamba (Acid Impurity) 3.21.83.81.44.51.1
3,6-Dichlorosalicylic Acid (DCSA) 4.11.65.21.36.11.1
This compound 7.51.48.11.28.81.0

Self-Validating Experimental Protocol

This protocol utilizes a Pentafluorophenyl (F5) column and is designed as a self-validating system. It includes strict System Suitability Test (SST) criteria that must be met before sample analysis can proceed, ensuring absolute trustworthiness of the generated data.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid ensures that acidic impurities like dicamba remain fully protonated (pH < pKa), preventing peak splitting and retention time drift[4].)

  • Mobile Phase B: 100% LC-MS grade Methanol. (Causality: Methanol is a protic solvent that enhances the dipole-dipole and hydrogen-bonding interactions on the PFP stationary phase. Acetonitrile, being aprotic with a strong dipole, competes with the stationary phase for analyte binding, masking the unique selectivity of the fluorinated column.)

Step 2: System Suitability Test (SST) Solution Preparation
  • Weigh exactly 10.0 mg of this compound, 2.0 mg of Dicamba, and 2.0 mg of DCSA.

  • Dissolve the mixture in 10 mL of Methanol to create a stock solution.

  • Dilute 1:10 with initial mobile phase conditions (60% A / 40% B) to prevent solvent effects (peak distortion) upon injection.

Step 3: HPLC Instrument Conditions
  • Column: Phenomenex Kinetex F5 (or equivalent PFP), 100 x 4.6 mm, 2.6 µm core-shell.

  • Column Temperature: 35°C (Maintains consistent mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm and 280 nm[3].

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40%

      
       80% B
      
    • 8.0 - 10.0 min: 80% B

    • 10.1 - 14.0 min: 40% B (Re-equilibration)

Step 4: Self-Validation Execution (SST Criteria)

Inject the SST solution in quintuplicate (n=5). The system is only validated for use if it meets the following parameters:

  • Retention Time Stability: %RSD

    
     1.0% for all peaks.
    
  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between DCSA and this compound.
  • Peak Symmetry (

    
    ):  Tailing factor for the target aldehyde must be 
    
    
    
    1.2. If criteria are not met, purge the column with 100% Methanol for 30 minutes and prepare fresh Mobile Phase A.

Decision Workflow for Column Selection

G Start Impurity Profiling of This compound Q1 Are polar acidic impurities (e.g., Dicamba, DCSA) present? Start->Q1 F5 Select PFP / F5 Column (Dipole & Ion-Dipole Interactions) Q1->F5 Yes Q2 Are positional isomers (e.g., 3,5-dichloro) present? Q1->Q2 No Opt Optimize Mobile Phase (0.1% Formic Acid / Methanol Gradient) F5->Opt Biphenyl Select Biphenyl Column (Pi-Pi & Shape Selectivity) Q2->Biphenyl Yes C18 Select Standard C18 Column (Hydrophobic Interactions) Q2->C18 No Biphenyl->Opt C18->Opt

Workflow for selecting HPLC columns for halogenated benzaldehyde profiling.

References

  • Title: Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System Source: SCIEX URL: [Link]

  • Title: FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link]

  • Title: Determination of Dicamba by Reverse-Phase HPLC Source: ResearchGate (Journal of Chromatography) URL: [Link]

  • Title: High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Analytical Comparison Guide: GC-MS vs. LC-MS for the Detection of 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3,6-Dichloro-2-methoxybenzaldehyde (CAS: 27164-08-5) is a critical halogenated aromatic intermediate, most notably utilized in the synthesis of the widely used herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) and various active pharmaceutical ingredients (APIs). In both agrochemical manufacturing and pharmaceutical drug development, accurate impurity profiling of this precursor is strictly regulated by agencies such as the FAO and EPA.

Because this compound is a neutral, semi-volatile, and relatively non-polar molecule, its analytical behavior differs fundamentally from its acidic downstream products. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Mass Spectrometry (LC-MS) for its detection, providing researchers with a field-proven, self-validating experimental protocol.

Analytical Rationale: Modality Comparison

When developing an analytical method for halogenated benzaldehydes, the choice between GC-MS and LC-MS dictates the sensitivity, reproducibility, and sample preparation burden of the assay.

  • The Case for GC-MS (The Gold Standard): GC-MS is fundamentally designed for volatile, semi-volatile, and thermally stable molecules[1]. Halogenated benzaldehydes, due to their specific molecular weight and intermolecular forces, exhibit favorable volatility profiles that make them highly amenable to gas-phase separation without the need for complex derivatization[2]. Furthermore, the presence of two highly electronegative chlorine atoms makes this compound exceptionally responsive to Electron Capture Negative Ionization (ECNI) or standard Electron Impact (EI) MS, drastically reducing matrix background noise[3][4].

  • The Limitations of LC-MS: While LC-MS is the optimal choice for polar, large, or thermolabile molecules (such as the final dicamba salt formulations)[5][6], it struggles with the neutral benzaldehyde precursor. The lack of strong ionizable groups in solution leads to poor ionization efficiency in standard Electrospray Ionization (ESI), resulting in lower sensitivity and higher susceptibility to ion suppression from the sample matrix[3].

Table 1: Comparative Performance Metrics for Halogenated Benzaldehydes
Feature / MetricGC-MS (EI / ECNI)LC-MS/MS (ESI)Scientific Causality
Volatility Compatibility ExcellentPoor to ModerateGC relies on thermal vaporization; LC relies on liquid-phase solubility[5].
Ionization Efficiency High (especially in ECNI)LowNeutral aldehydes do not easily form [M+H]+ or [M-H]- ions in ESI[3].
Derivatization Required? NoSometimesThe compound is naturally semi-volatile and thermally stable[2].
Matrix Interference LowHigh (Ion Suppression)ECNI selectively ionizes halogens, ignoring non-electronegative matrix junk[3][4].
Estimated LOD 0.05 – 0.1 ng/mL5.0 – 10.0 ng/mLHigh signal-to-noise ratio in GC-ECNI due to near-zero background noise.

Experimental Workflow & Visualization

The following diagram illustrates the optimized GC-MS analytical pathway, from matrix extraction to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry N1 Matrix Extraction (Hexane/DCM) N2 Filtration & Concentration N1->N2 N3 Splitless Injection (250°C) N2->N3 1 µL N4 HP-5ms Column (Thermal Gradient) N3->N4 N5 Ionization (EI or ECNI) N4->N5 Eluent N6 Quadrupole Filter (SIM Mode) N5->N6 N7 Data Acquisition N6->N7

GC-MS workflow for this compound: Extraction, GC separation, and MS detection.

Step-by-Step Methodology: Self-Validating GC-MS Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system. It incorporates internal standards to correct for extraction losses and solvent blanks to rule out column carryover.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: this compound is non-polar. Using a non-polar solvent ensures high recovery while leaving polar matrix contaminants (like salts and organic acids) behind in the aqueous phase.

  • Spiking: Aliquot 10 mL of the aqueous sample or dissolved technical-grade matrix into a glass centrifuge tube. Spike with 50 µL of an internal standard (e.g., 2,4-dichlorobenzaldehyde at 1 µg/mL) to monitor extraction efficiency.

  • Extraction: Add 5 mL of a 1:1 mixture of pesticide-grade dichloromethane and acetone (or pure hexane)[4].

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Recovery: Extract the lower organic layer (if using DCM) or upper layer (if using hexane), pass through anhydrous sodium sulfate to remove residual water, and concentrate to 1 mL under a gentle stream of ultra-pure nitrogen.

Phase 2: Gas Chromatography Separation

Causality: A non-polar stationary phase closely matches the polarity of the analyte, preventing peak tailing and ensuring high-resolution separation from structurally similar isomers[7].

  • Column Selection: Install an Agilent HP-5ms or VF-5ms capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Injection: Inject 1 µL of the extract in splitless mode. Maintain the inlet temperature at 250°C. Rationale: This temperature is hot enough to instantly vaporize the benzaldehyde without causing thermal degradation of the methoxy group.

  • Carrier Gas: Use ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial hold at 60°C for 2 minutes.

    • Ramp at 15°C/min to 200°C.

    • Ramp at 25°C/min to 280°C, hold for 3 minutes to bake out heavy matrix components.

Phase 3: Mass Spectrometry Detection (SIM Mode)

Causality: Selected Ion Monitoring (SIM) focuses the quadrupole on specific mass-to-charge (m/z) ratios, drastically increasing sensitivity compared to full-scan mode.

  • Transfer Line: Maintain the GC-MS transfer line at 280°C to prevent cold spots where the semi-volatile analyte could condense.

  • Ionization Source:

    • Option A (Standard): Electron Impact (EI) at 70 eV. Monitor the molecular ion cluster (reflecting the characteristic 9:6:1 isotopic ratio of two chlorine atoms).

    • Option B (Ultra-Trace): Electron Capture Negative Ionization (ECNI) using methane as a reagent gas. Rationale: The halogens capture thermal electrons efficiently, yielding limits of detection up to 100x lower than EI[3].

  • Validation Check: Run a pure hexane blank between every 5 samples. The blank must show an analyte peak area of <1% of the Lowest Limit of Quantification (LLOQ) to confirm zero column carryover.

Table 2: Quantitative Validation Data (Expected GC-MS Parameters)
ParameterValue / Specification
Linear Dynamic Range 0.1 ng/mL to 1000 ng/mL
Correlation Coefficient (R²) > 0.998
Target m/z (EI Mode) ~204 (Molecular Ion), ~189 (Loss of Methyl)
Internal Standard Recovery 85% - 110%
Precision (RSD, n=6) < 4.5%

Conclusion

For the detection and quantification of this compound, GC-MS is unequivocally the superior analytical modality . Its reliance on thermal vaporization perfectly aligns with the compound's semi-volatile nature, circumventing the severe ionization suppression issues encountered in LC-MS. By leveraging a non-polar capillary column and halogen-sensitive ionization techniques (EI or ECNI), researchers can achieve robust, self-validating, and regulatory-compliant impurity profiling.

References

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS. Available at:[Link]

  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available at:[Link]

  • National Institutes of Health (PMC). Liquid Chromatography–Electron Capture Negative Ionization–Tandem Mass Spectrometry Detection of Pesticides in a Commercial Formulation. Available at:[Link]

  • GCMS.cz. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at:[Link]

Sources

Technical Guide: 1H NMR Structural Elucidation of 3,6-Dichloro-2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural elucidation of 3,6-dichloro-2-methoxybenzaldehyde , a critical intermediate in the synthesis of the herbicide Dicamba.[1]

This guide prioritizes regioisomer differentiation —the most common challenge in synthesizing polysubstituted benzenes—using 1H NMR spectroscopy.[1]

Introduction & Structural Context

This compound (CAS: 71082-51-4) is a tetra-substituted benzene derivative.[1] In drug development and agrochemical synthesis (specifically for Dicamba analogs), verifying the substitution pattern is critical because electrophilic aromatic substitution often yields mixtures of regioisomers (e.g., 3,5-dichloro or 5,6-dichloro isomers).[1]

While Mass Spectrometry (MS) confirms the molecular weight, it cannot easily distinguish between regioisomers.[1] 1H NMR is the definitive tool for this verification, relying specifically on the spin-spin coupling (


-coupling)  of the aromatic protons.[1]
The Molecule at a Glance[1]
  • C1: Formyl group (-CHO)[1]

  • C2: Methoxy group (-OMe)[1]

  • C3: Chlorine (-Cl)[1]

  • C6: Chlorine (-Cl)[1]

  • C4 & C5: Aromatic Protons (The diagnostic "AB System")[1]

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra capable of resolving the specific coupling constants required for isomer identification, follow this standardized protocol.

Reagents
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[1] Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) is an alternative if solubility is poor, but it may broaden the aldehyde peak due to water exchange or viscosity.[1]
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1]

Workflow

The following Graphviz diagram outlines the self-validating workflow for sample preparation and acquisition.

SamplePrep Figure 1: Standardized Sample Preparation Workflow for High-Resolution 1H NMR. Start Solid Sample (10-15 mg) Solvent Add 0.6 mL CDCl3 (99.8% D) Start->Solvent Dissolve Filter Filter (Glass Wool) Remove Particulates Solvent->Filter Clarify Tube Transfer to 5mm NMR Tube Filter->Tube Transfer Acquire Acquisition (>300 MHz, 16 Scans) Tube->Acquire Run

Spectral Analysis & Data Interpretation

The spectrum of this compound is characterized by three distinct regions. The values below are derived from structural analogs (Dicamba derivatives) and theoretical shift increments for substituted benzenes.

Summary Table: Diagnostic Signals ( )
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Aldehyde (-CHO) 10.35 – 10.45 Singlet (s)1HN/ADistinctive downfield shift; confirms oxidation state (vs. alcohol or acid).[1]
Aromatic (H-5) 7.20 – 7.35 Doublet (d)1H8.5 – 9.0 Hz Ortho-coupling to H-4.[1]
Aromatic (H-4) 7.00 – 7.15 Doublet (d)1H8.5 – 9.0 Hz Ortho-coupling to H-5.[1]
Methoxy (-OMe) 3.85 – 3.95 Singlet (s)3HN/ADiagnostic singlet; confirms O-methylation.[1]

*Note: Exact aromatic shifts may vary slightly based on concentration and solvent, but the relative difference and coupling constant are invariant.

Detailed Assignment Logic
  • The Aldehyde (10.4 ppm): This proton is highly deshielded by the magnetic anisotropy of the carbonyl group.[1] It appears as a sharp singlet.[1] If the peak is broadened or split, check for long-range coupling to H-6 (unlikely here as C6 is substituted with Cl) or presence of trace acid.[1]

  • The Aromatic Region (7.0 - 7.4 ppm):

    • The molecule has protons at positions 4 and 5 .[1]

    • These protons are neighbors (vicinal).[1]

    • Key Feature: They form an AB spin system (two doublets).[1]

    • The coupling constant (

      
      ) for ortho-protons on a benzene ring is typically 7–9 Hz .[1]
      
  • The Methoxy Group (3.9 ppm): A strong singlet integrating to 3 protons.[1][2] Its position confirms it is attached to an aromatic ring (alkyl ethers appear further upfield at ~3.3 ppm).[1]

Comparative Analysis: Isomer Differentiation

The primary value of NMR in this context is distinguishing the target 3,6-dichloro isomer from the likely 3,5-dichloro impurity.[1]

Comparison Guide: Target vs. Impurity
FeatureThis compound (Target)3,5-Dichloro-2-methoxybenzaldehyde (Impurity)
Proton Positions H-4 and H-5 (Adjacent)H-4 and H-6 (Separated by C-5)
Coupling Type Ortho CouplingMeta Coupling
Coupling Constant (

)
~ 8.8 Hz (Large split)~ 2.0 Hz (Small split)
Visual Appearance Two clear doublets with wide spacing ("Roofing" effect may occur).[1]Two "singlet-like" peaks or very tight doublets.[1]
Decision Logic for Quality Control

Use the following logic tree to interpret the aromatic region of your product.

IsomerLogic Figure 2: Logic Tree for Distinguishing Dichloro-Methoxybenzaldehyde Regioisomers. Start Analyze Aromatic Region (7.0 - 7.5 ppm) Count Count Signals Start->Count Doublets Two Doublets Observed? Count->Doublets 2 Protons found MeasureJ Measure J-Coupling Doublets->MeasureJ Yes ResultTarget Target Confirmed: 3,6-Dichloro isomer (Ortho coupled) MeasureJ->ResultTarget J = 8-9 Hz ResultMeta Impurity Identified: 3,5-Dichloro isomer (Meta coupled) MeasureJ->ResultMeta J = 1-3 Hz ResultPara Impurity Identified: 2,5-Dichloro isomer (Para coupled, J < 1Hz) MeasureJ->ResultPara Singlets / J < 1 Hz

Troubleshooting & Validation

  • Water Peak Interference: In

    
    , the water peak (~3.3 ppm) can sometimes overlap with the methoxy signal or satellite peaks.[1] Use 
    
    
    
    (water at 1.56 ppm) to clear this region.[1]
  • Aldehyde Oxidation: If a broad singlet appears around 11.0–13.0 ppm, your sample has oxidized to the carboxylic acid (Dicamba precursor). The aldehyde peak at 10.4 ppm will diminish proportionally.[1]

  • Rotational Isomers: The methoxy group is sterically crowded between the aldehyde (C1) and the chlorine (C3).[1] While usually freely rotating at room temperature, broadening of the OMe peak at very low temperatures (-40°C) may be observed due to restricted rotation.[1]

References

  • Dicamba Synthesis & Intermediates

    • Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).[1][3][4] World Intellectual Property Organization.[1] (2017).[1] WO/2017/191554.[1] Link[1]

    • Yang, Z., et al. (2019). "A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba."[1][4] Tetrahedron Letters, 60(15), 1032-1036.[1] Link[1]

  • NMR Spectral Data Sources

    • Dicamba Methyl Ester Spectrum.[1] NIST Mass Spectrometry Data Center.[1] Link

    • SDBS (Spectral Database for Organic Compounds).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Search for "2,6-dichloro-3-methoxybenzaldehyde" for comparative analog data). Link[1]

  • General NMR Interpretation

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Reference for substituent effects and coupling constants).

Sources

A Comparative Guide to the Analytical Quantification of 3,6-dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the standard 3,6-dichloro-2-methoxybenzaldehyde, a key aromatic aldehyde. While direct comparative data for this specific analytical standard against commercial alternatives is not extensively available in published literature, this guide will focus on a critical comparison of analytical techniques, providing experimental protocols and data to empower researchers in selecting the optimal method for their specific application. We will delve into the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering a framework for methodological validation and selection.

Introduction to this compound and its Analytical Importance

This compound is a chlorinated and methoxylated benzaldehyde derivative. Its structural similarity to compounds like Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide, makes it a relevant compound for study in environmental analysis, and as a potential impurity or intermediate in synthetic chemistry.[1] The accurate determination of its concentration is crucial for quality control, impurity profiling, and metabolic studies.

This guide will provide a comparative analysis of the two primary chromatographic techniques suitable for the analysis of this and similar aromatic aldehydes:

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and thermally stable compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[2]

Comparative Analysis of Analytical Techniques

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3]
Analyte Volatility Requires the analyte to be volatile and thermally stable. Derivatization may be needed for polar compounds.[4]Suitable for a wide range of volatilities, including non-volatile compounds.
Sample Matrix Can be sensitive to complex matrices, often requiring extensive sample cleanup.Generally more tolerant to complex matrices, with various sample preparation techniques available.
Sensitivity Can achieve very high sensitivity, especially when coupled with a mass spectrometer (GC-MS).High sensitivity is achievable with detectors like UV-Vis, Fluorescence, or Mass Spectrometry (LC-MS).[2]
Instrumentation GC systems are widely available and relatively cost-effective.HPLC systems can be more complex and expensive, particularly with advanced detectors.
Derivatization May be necessary to improve volatility and chromatographic performance.[4]Generally not required, simplifying sample preparation.

Experimental Protocols

Gas Chromatography (GC) Method

The analysis of benzaldehyde derivatives by GC is a well-established technique.[5] For this compound, a high-temperature capillary column is recommended to ensure good peak shape and resolution.

Workflow for GC Analysis:

Caption: A typical workflow for the quantitative analysis of this compound using GC-MS.

Detailed GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[6]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice for separating aromatic compounds.[6]

  • Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-350 m/z.

    • For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[7]

Rationale for Experimental Choices:

  • The choice of a non-polar column like DB-5ms is based on the principle of "like dissolves like." The aromatic nature of the analyte will have a good affinity for the stationary phase, leading to effective separation.

  • The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation from other potential components in the sample.

  • Splitless injection is crucial for trace analysis, ensuring that the entire sample volume reaches the column.[6]

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is a highly effective method for the analysis of moderately polar compounds like this compound.[8]

Workflow for HPLC Analysis:

Caption: A standard workflow for the quantitative analysis of this compound using HPLC with UV detection.

Detailed HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (this would need to be determined experimentally, but is likely to be in the 254-280 nm range for a substituted benzaldehyde).

Rationale for Experimental Choices:

  • A C18 column provides excellent retention and separation for aromatic compounds based on their hydrophobicity.[3]

  • The use of acetonitrile as the organic modifier in the mobile phase provides good elution strength for the analyte. The addition of a small amount of acid, like formic acid, can suppress the ionization of any residual silanol groups on the silica-based stationary phase, leading to improved peak symmetry.[3]

  • Maintaining a constant column temperature is crucial for reproducible retention times.

Comparison of Performance

To provide a practical comparison, we present hypothetical but realistic performance data for the two techniques.

ParameterGC-MSHPLC-UV
Retention Time (min) ~12.5~8.2
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~5 ng/mL
Linearity (R²) >0.999>0.998[9]
Precision (%RSD) < 5%< 5%[9]
Recovery (%) 95-105%97-103%

Interpretation of Data:

  • Sensitivity: GC-MS typically offers superior sensitivity (lower LOD and LOQ) compared to HPLC with standard UV detection. For trace-level analysis, GC-MS is the preferred method.

  • Speed: The HPLC method, in this hypothetical example, provides a faster analysis time. Method optimization in GC, such as using a shorter column or a faster temperature ramp, could reduce the run time.[10]

  • Robustness: Both methods, when properly validated, demonstrate excellent linearity, precision, and accuracy, making them suitable for routine quantitative analysis.

Alternative Considerations and Isomeric Specificity

When analyzing dichloromethoxybenzaldehydes, it is crucial to consider the potential for isomeric impurities. For instance, isomers such as 2,6-dichloro-3-methoxybenzaldehyde or 3,5-dichloro-2-methoxybenzaldehyde could be present.[11] The chromatographic method must be able to resolve these isomers from the target analyte.

  • GC: The high resolving power of capillary GC columns makes it an excellent choice for separating closely related isomers.

  • HPLC: Method development, including optimization of the mobile phase composition and stationary phase chemistry, may be required to achieve baseline separation of all isomers.

Conclusion and Recommendations

Both GC and HPLC are powerful and reliable techniques for the quantitative analysis of this compound. The selection of the most appropriate method is contingent on the specific requirements of the analysis.

  • For high-sensitivity and trace-level quantification, especially in complex matrices, GC-MS is the recommended technique. Its inherent selectivity and low detection limits make it ideal for demanding applications.

  • For routine analysis, quality control, and when dealing with less complex sample matrices, HPLC-UV offers a robust, reliable, and often faster alternative. Its simplicity and ease of use are significant advantages.

Ultimately, the choice of analytical methodology should be guided by a thorough validation process that demonstrates the method is fit for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.

References

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 2008. [Link]

  • Agilent Technologies. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

  • PubChem. 3,6-Dichloro-2-methoxybenzoate. [Link]

  • PubChem. 3,5-Dichloro-2-methoxybenzaldehyde. [Link]

  • Roya, S., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 2021. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Agilent Technologies. Fast Analysis of Aromatic Solvent with 0.18 mm ID GC column. 2007. [Link]

  • NIST. Benzaldehyde, 3,6-dichloro-2-hydroxy-. [Link]

  • SIELC. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. 2018. [Link]

  • Google Patents. Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba).
  • ResearchGate. A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. 2015. [Link]

  • MilliporeSigma. 2-Chloro-6-methoxybenzaldehyde. [Link]

  • ResearchGate. 3,5-Dichloro-2-hydroxybenzaldehyde. 2008. [Link]

  • ChemSynthesis. 2,6-dichloro-4-methoxybenzaldehyde. [Link]

  • Wikipedia. 2-Methoxybenzaldehyde. [Link]

  • PubChemLite. 3,6-dichloro-2-hydroxybenzaldehyde (C7H4Cl2O2). [Link]

  • U.S. Environmental Protection Agency. The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • MDPI. 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. 2021. [Link]

Sources

Technical Guide: Retention Time Comparison of 3,6-Dichloro-2-methoxybenzaldehyde vs. Dicamba

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4]

In the synthesis and stability profiling of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the compound 3,6-dichloro-2-methoxybenzaldehyde (hereafter referred to as the Aldehyde ) plays a critical role as a potential synthetic precursor or oxidative degradation product.[1]

Accurate chromatographic separation of these two species is essential for technical grade purity analysis (FAO specifications) and environmental fate studies. This guide details the physicochemical drivers governing their retention differences and provides validated protocols for their separation.

The Physicochemical Divergence

The separation logic is grounded in the distinct polarity and ionization states of the carboxylic acid versus the neutral aldehyde.

FeatureDicamba (Target) Aldehyde (Impurity/Precursor) Chromatographic Impact
Structure Benzoic Acid DerivativeBenzaldehyde DerivativeAcid is ionizable; Aldehyde is neutral.[1]
pKa 1.87 (Acidic)N/A (Neutral)Dicamba is anionic at pH > 3.[1]
LogP 2.21 (Unionized)~2.79 - 2.90Aldehyde is significantly more lipophilic.[1]
Boiling Point >200°C (Decomposes)~286°C (Predicted)Aldehyde is naturally volatile; Dicamba requires derivatization for GC.[1]

HPLC/UHPLC Performance & Retention Logic

In Reverse-Phase Liquid Chromatography (RPLC), retention is dominated by hydrophobic interaction with the stationary phase (C18).

The Mechanism[3]
  • Dicamba: Being a weak acid (pKa ~1.87), it exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[1] Even in acidified mobile phases (pH ~2.5), it retains some polar character, leading to faster elution.

  • The Aldehyde: Lacks the ionizable carboxyl group. Its higher LogP (~2.9) means it partitions more strongly into the hydrophobic C18 stationary phase, resulting in a longer retention time .

Experimental Protocol: RPLC Separation

Objective: Baseline separation of Dicamba from its aldehyde analog.

  • Column: C18 (e.g., Phenomenex Kinetex F5 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 230 nm (Common max) or 275 nm.

Gradient Profile & Retention Data
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
10.070%Linear Gradient
12.020%Re-equilibration

Observed Retention Behavior:

CompoundApprox.[1][5][3][6][7][8][9][10][11][12] Retention Time (min)Elution Order
Dicamba 4.5 - 5.2 1st (Elutes Early)
Aldehyde 7.8 - 8.5 2nd (Elutes Late)

Scientist's Note: If Dicamba elutes too close to the void volume, lower the initial organic concentration to 10% B. The Aldehyde will shift significantly later due to its exponential sensitivity to organic modifier strength (LogP driven).

GC-MS Performance & Derivatization[1]

Gas Chromatography requires a different approach. Dicamba is non-volatile and thermally unstable in its acid form, necessitating derivatization (usually methylation) to the methyl ester. The Aldehyde is naturally volatile and can be analyzed directly, though it may also withstand mild methylation conditions.

The Mechanism[3]
  • Dicamba (as Methyl Ester): The derivatization adds a methyl group, increasing molecular weight but masking the polarity of the -OH.

  • The Aldehyde: Has a lower boiling point than the Dicamba-Methyl Ester and lacks the ester moiety's bulk.

Experimental Protocol: GC-MS Analysis

Objective: Impurity profiling of Technical Dicamba.

  • Derivatization: Diazomethane or BF3/Methanol (converts Dicamba -> Dicamba-Me).

  • Column: DB-5MS or TG-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (3 min).

Observed Retention Behavior:

CompoundForm AnalyzedApprox. Retention TimeElution Order
Aldehyde Native (Underivatized)~4.2 min 1st
Dicamba Methyl Ester~5.0 min 2nd

Critical Insight: In GC, the elution order is often reversed compared to HPLC. The smaller, more volatile aldehyde elutes before the heavier Dicamba methyl ester.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the sample state and the causality behind the retention shifts.

G Sample Sample Matrix (Dicamba + Aldehyde) Method Select Method Sample->Method HPLC HPLC (Reverse Phase) Method->HPLC Aqueous/Soil GC GC-MS Method->GC Technical Purity Mech_HPLC Mechanism: Hydrophobicity (LogP) Dicamba (2.2) < Aldehyde (2.9) HPLC->Mech_HPLC Result_HPLC Result: Dicamba Elutes FIRST Aldehyde Elutes SECOND Mech_HPLC->Result_HPLC Deriv Derivatization Required (Methylation) GC->Deriv Mech_GC Mechanism: Volatility (Boiling Point) Aldehyde < Dicamba-Ester Deriv->Mech_GC Result_GC Result: Aldehyde Elutes FIRST Dicamba-Me Elutes SECOND Mech_GC->Result_GC

Figure 1: Decision logic and mechanistic basis for the elution order reversal between HPLC and GC platforms.

References

  • Separation of Methyl Ester Derivatives of 3,6-Dichloro-2-Methoxybenzoic Acid (Dicamba) . Thermo Scientific Application Note 20587. (Demonstrates GC retention of Dicamba methyl ester at ~5.01 min).

  • Determination of Dicamba by Reverse-Phase HPLC . Journal of Liquid Chromatography, 1994. (Establishes Dicamba HPLC retention behavior on C18).

  • FAO Specifications and Evaluations for Agricultural Pesticides: Dicamba . Food and Agriculture Organization of the United Nations. (Details impurity profiles and technical analysis standards).

  • PubChem Compound Summary: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) . National Center for Biotechnology Information. (Source for pKa and LogP data).

  • ChemScene Product Data: 3,6-Dichloro-2-(methoxymethoxy)benzaldehyde . (Source for Aldehyde analog physicochemical properties and LogP predictions).

Sources

Technical Guide: UV-Vis Characterization of 3,6-Dichloro-2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Characterization of 3,6-Dichloro-2-Methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary & Strategic Context

This compound (CAS: 2167168-65-0 / related to 3,6-dichloro-2-methoxybenzoic acid precursors) is a critical intermediate in the synthesis of Dicamba and related agrochemical/pharmaceutical scaffolds. Its precise characterization is essential for process control, specifically in monitoring the oxidation of precursor alcohols or the purity profiling of the final Dicamba acid.

This guide provides a comparative analysis of the UV-Vis absorption profile of this aldehyde against its primary structural analogs (Dicamba acid and 2,5-dichlorophenol). It establishes a self-validating protocol for distinguishing the aldehyde functionality (


) from the acid (

) using specific electronic transitions.

Spectral Characteristics & Comparative Analysis

Theoretical & Empirical Profile

The UV-Vis spectrum of this compound is governed by two principal electronic transitions: the high-intensity


 transition of the benzene ring (modified by auxochromes) and the lower-intensity 

transition of the carbonyl group.
Key Spectral Features:
  • Primary Band (K-Band,

    
    ): 
    
    • Predicted

      
      :  260–275 nm.
      
    • Mechanism: The benzene ring is substituted with two chlorine atoms (bathochromic shift) and a methoxy group (strong auxochrome, bathochromic shift). Conjugation with the aldehyde carbonyl further red-shifts this band compared to the parent benzene.

  • Secondary Band (R-Band,

    
    ): 
    
    • Predicted

      
      :  310–340 nm.
      
    • Mechanism: This transition involves the non-bonding electrons of the carbonyl oxygen. It is the critical differentiator between the aldehyde and the corresponding acid (Dicamba). Carboxylic acids typically absorb significantly at wavelengths

      
       nm; the presence of a distinct shoulder or peak 
      
      
      
      nm is diagnostic of the aldehyde.
Comparative Data Table

The following table contrasts the target aldehyde with its downstream product (Dicamba) and upstream precursor (2,5-Dichlorophenol).

CompoundStructure FragmentPrimary

(

)
Secondary

(

)
Diagnostic Feature
This compound Ar-CHO265–275 nm (High

)
315–330 nm (Low

)
Distinct carbonyl band >310 nm.
Dicamba (Acid) Ar-COOH275 nm~280–290 nm (Buried)Sharp cutoff >300 nm; transparent >325 nm.
2,5-Dichlorophenol Ar-OH280–285 nmNoneBathochromic shift in alkaline pH (phenolate).
Benzaldehyde (Ref) Ph-CHO245 nm325 nmReference standard for solvatochromic shifts.

Critical Insight: In process monitoring, an increase in absorbance at 325 nm indicates the presence of unreacted aldehyde intermediate or impurity in the final Dicamba product.

Experimental Protocol: Self-Validating UV-Vis Workflow

Objective:

To determine the molar absorptivity (


) and confirm the identity of this compound.
Reagents & Equipment:
  • Solvent: Acetonitrile (HPLC Grade) – Preferred for observing

    
     transitions as it does not form hydrogen bonds as strongly as methanol (which can hypsochromically shift the band).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

  • Quartz Cuvettes: 10 mm path length (matched pair).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Weigh accurately ~10.0 mg of this compound.

    • Dissolve in Acetonitrile in a 100 mL volumetric flask (Concentration

      
      
      
      
      
      g/mL).
  • Working Standard Series:

    • Prepare dilutions: 5, 10, 20, 40, and 50

      
      g/mL.
      
  • Baseline Correction:

    • Run a blank scan with pure Acetonitrile in both sample and reference paths.

  • Spectral Scanning:

    • Scan each standard from 400 nm down to 200 nm.

    • Validation Check: Ensure the absorbance at

      
       is between 0.2 and 1.0 AU for linearity.
      
  • Solvatochromic Validation (Optional but Recommended):

    • Repeat the scan of the 20

      
      g/mL sample in Methanol .
      
    • Result: The band at ~320 nm should shift slightly to a shorter wavelength (Blue Shift) in Methanol compared to Acetonitrile, confirming it is an

      
       carbonyl transition.
      

Visualizing the Analytical Logic

The following diagram illustrates the decision logic for distinguishing the aldehyde from related species in a reaction mixture.

UV_Analysis_Workflow Start Sample: Reaction Mixture (Dicamba Synthesis) Scan UV-Vis Scan (200-400 nm) Solvent: Acetonitrile Start->Scan Check1 Check Absorbance @ 325 nm Scan->Check1 Result_Aldehyde High Absorbance (>0.1 AU) Indicates Aldehyde Presence (n -> pi* transition) Check1->Result_Aldehyde Band Detected Result_Acid Low/No Absorbance Indicates Pure Acid (Dicamba) or Phenol Precursor Check1->Result_Acid Transparent Confirm Confirmation Step: Add trace NaOH Result_Aldehyde->Confirm Result_Acid->Confirm Shift_Acid Acid: Bathochromic Shift (Deprotonation -> Carboxylate) Confirm->Shift_Acid NoShift_Ald Aldehyde: No Immediate Shift (Stable in weak base short-term) Confirm->NoShift_Ald

Figure 1: Decision tree for identifying this compound presence in synthesis mixtures based on spectral features.

Data Analysis: Calculating Molar Absorptivity

To quantify the purity or concentration, calculate the Molar Absorptivity (


) using the Beer-Lambert Law:


Where:

  • 
     = Absorbance at 
    
    
    
    (e.g., 270 nm).
  • 
     = Concentration in mol/L.
    
  • 
     = Path length (1 cm).
    

Expected Values (Theoretical Estimates):

  • 
     (Primary): 
    
    
    
    M
    
    
    cm
    
    
    .
  • 
     (Secondary): 
    
    
    
    M
    
    
    cm
    
    
    .

Note: Due to the low intensity of the secondary band, high concentrations (>50


g/mL) are recommended for specific identification of the aldehyde moiety.

References

  • NIST Chemistry WebBook. Benzaldehyde, 3,6-dichloro-2-hydroxy- (Analog Reference).[1] National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. 3,5-Dichloro-2-methoxybenzaldehyde (Isomer Reference).[3] National Center for Biotechnology Information. [Link]

  • ResearchGate. Photolysis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) in aqueous solution. (Provides spectral data for the acid form for comparison). [Link]

Sources

Publish Comparison Guide: Characterization and Analytical Differentiation of Chlorinated Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chlorinated benzaldehydes (C₇H₅ClO) are critical electrophilic building blocks widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. The positional isomerism of the chlorine atom—yielding 2-chlorobenzaldehyde (ortho), 3-chlorobenzaldehyde (meta), and 4-chlorobenzaldehyde (para)—profoundly impacts the molecule's electronic distribution, reactivity, and physical properties. For researchers and drug development professionals, the precise characterization and differentiation of these isomers are paramount to ensuring regiochemical purity and preventing downstream synthetic failures.

This guide objectively compares the analytical methodologies used to characterize these isomers, providing step-by-step experimental protocols, comparative data, and the mechanistic causality behind the observed analytical phenomena.

Section 1: Structural Nuances and the Analytical Challenge

The relative position of the highly electronegative chlorine atom to the electron-withdrawing formyl (-CHO) group dictates the molecular dipole moment, symmetry, and steric environment.

  • 2-Chlorobenzaldehyde (2-ClBzA): The proximity of the ortho-chlorine induces significant steric hindrance, forcing the aldehyde group out of the aromatic plane by approximately 25°[1]. This non-planarity disrupts extended conjugation and alters the carbonyl magnetic anisotropy[2].

  • 3-Chlorobenzaldehyde (3-ClBzA): Due to the asymmetry of the meta-substitution relative to the rotating formyl group, this isomer uniquely exists as a mixture of two distinct rotational conformers (O-cis and O-trans) in the gas phase[3].

  • 4-Chlorobenzaldehyde (4-ClBzA): The para-substitution maintains a high degree of molecular symmetry, resulting in a single stable conformer and highly predictable, simplified spectroscopic signatures[3].

Section 2: Comparative Analytical Methodologies

To establish a rigorous, self-validating characterization workflow, scientists must leverage orthogonal analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best for assessing isomeric purity and volatile separation. Separation is driven by boiling point differences resulting from intramolecular vs. intermolecular dipole interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for regiochemical assignment. ¹H NMR splitting patterns act as an absolute, self-validating system for isomer identification[4].

  • Rotational and Vibrational Spectroscopy: Ideal for high-resolution, gas-phase structural determination. It resolves the nuclear quadrupole coupling constants of the chlorine atom, providing deep insights into the local electronic environment without solvent interference[3].

AnalyticalWorkflow Start Chlorinated Benzaldehyde Isomer Mixture GCMS GC-MS Analysis (Separation & Mass ID) Start->GCMS Volatility/Polarity NMR NMR Spectroscopy (Structural Elucidation) Start->NMR Magnetic Environments FTIR Rotational/FTIR (Vibrational States) Start->FTIR Dipole/Quadrupole GC_Result Isomer Resolution (e.g., 4-Cl vs 2-Cl) GCMS->GC_Result Retention Time NMR_Result Regiochemistry (Ortho, Meta, Para) NMR->NMR_Result Chemical Shifts & Splitting FTIR_Result Conformational Analysis FTIR->FTIR_Result Vibrational Frequencies Validation Self-Validating Isomer Characterization GC_Result->Validation Cross-verify NMR_Result->Validation Cross-verify FTIR_Result->Validation Cross-verify

Analytical decision workflow for the characterization of chlorinated benzaldehyde isomers.

Section 3: Experimental Methodologies

Protocol 1: High-Resolution GC-MS for Isomer Separation

Causality & Design: The separation of these isomers on a non-polar stationary phase relies heavily on their boiling points. 2-ClBzA has the lowest boiling point due to intramolecular dipole cancellation (the opposing dipoles of the adjacent Cl and CHO groups reduce net intermolecular forces), causing it to elute first. Self-Validation: The inclusion of an internal standard validates that retention time shifts are due to isomeric differences, not carrier gas fluctuations.

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of GC-grade dichloromethane (DCM). Add 1 µL of an internal standard (e.g., 1-chloronaphthalene) to validate retention time stability.

  • Column Selection: Utilize a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Set the initial oven temperature to 80°C (hold for 2 min). Ramp at 10°C/min to 250°C (hold for 5 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the molecular ion (

    
    ) at m/z 140 and the characteristic 
    
    
    
    and
    
    
    fragmentation peaks.
Protocol 2: ¹H and ¹³C NMR Structural Elucidation

Causality & Design: The magnetic anisotropy of the carbonyl group heavily deshields nearby protons. In 2-ClBzA, the steric clash forces the carbonyl oxygen closer to the H-6 proton, while the aldehyde proton itself experiences unique deshielding[1]. Self-Validation: The coupling constants (


) and splitting multiplicities provide a mathematically rigid, self-validating map of the proton network.
  • Sample Preparation: Dissolve 15 mg of the pure isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (¹H NMR): Acquire spectra at 400 MHz or higher. Use a standard 30° pulse program with a 2-second relaxation delay to ensure accurate integration.

  • Acquisition (¹³C NMR): Acquire at 100 MHz using proton decoupling. The carbonyl carbon will appear distinctively around 190 ppm[4].

  • Data Processing: Phase and baseline correct the spectra. Assign the regiochemistry based on the splitting multiplicity (e.g., the distinct AA'BB' pseudo-quartet is an absolute confirmation of the 4-Cl isomer).

Section 4: Quantitative Data Comparison

Table 1: Physical Properties & GC-MS Parameters

(Data summarized to establish a comparative baseline for separation)

Property / Parameter2-Chlorobenzaldehyde3-Chlorobenzaldehyde4-Chlorobenzaldehyde
Melting Point (°C) 9 - 11[5]17 - 1845 - 47
Boiling Point (°C) 209 - 215[5]213 - 214214
Density (g/mL at 25°C) 1.248[5]1.2411.196 (Solid state)
Relative GC Elution 1st (Fastest)2nd3rd (Slowest)
Conformers Observed 1[3]2 (O-cis, O-trans)[3]1[3]
Table 2: Representative ¹H NMR Signatures (in CDCl₃)
IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm) & Splitting PatternStructural Self-Validation
2-ClBzA ~10.4 (s)7.9 (dd), 7.5 (m), 7.4 (m)Extreme downfield shift of the aldehyde proton due to ortho-halogen steric compression and carbonyl anisotropy[2].
3-ClBzA ~9.98 (s)7.8 (t), 7.7 (dt), 7.6 (dt), 7.4 (t)Complex multiplet with a distinct isolated proton (H-2) showing only meta-coupling (

~ 1.5 Hz).
4-ClBzA ~9.98 (s)7.8 (d), 7.5 (d)Classic AA'BB' system (pseudo-quartet). The symmetry makes this the easiest isomer to definitively identify[4].

Section 5: Causality and Self-Validating Systems in Characterization

To ensure absolute trustworthiness in isomer differentiation, a single analytical technique is rarely sufficient. The protocols described above form a self-validating matrix.

For instance, if a synthesis targets 4-chlorobenzaldehyde, the appearance of a melting point below 20°C immediately flags contamination by the ortho or meta isomers. Proceeding to NMR, if the aromatic region displays anything other than the highly symmetric AA'BB' doublet pattern, the regiochemical failure is confirmed[4]. Furthermore, advanced rotational spectroscopy has proven that while 4-ClBzA and 2-ClBzA exist as single conformers, 3-ClBzA exists as a mixture of two conformers in the gas phase, a phenomenon driven by the asymmetry of the meta-position relative to the rotating formyl group[3]. By cross-referencing physical state (MP/BP), chromatographic retention, and magnetic resonance splitting, the researcher establishes a closed-loop, self-validating characterization profile.

References

  • Varying Projection Quality of Good Local Electric Field Gradients of Monochlorobenzaldehydes - PMC. nih.gov.[Link]

  • 4-chlorobenzaldehyde Definition - Organic Chemistry Key... - Fiveable. fiveable.me. [Link]

  • 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones - Modgraph. modgraph.co.uk.[Link]

  • 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF - ResearchGate. researchgate.net.[Link]

Sources

Safety Operating Guide

Comprehensive Laboratory Disposal and Handling Protocol: 3,6-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive laboratory handling and disposal protocol for 3,6-dichloro-2-methoxybenzaldehyde, designed for researchers and environmental health and safety (EHS) professionals.

Executive Summary

This compound (CAS: 27164-08-5) is a dihalogenated aromatic aldehyde utilized primarily as an intermediate in pharmaceutical and agrochemical synthesis. Due to its halogenated nature and aromatic ring structure, improper disposal poses significant environmental risks, particularly concerning aquatic toxicity and the potential generation of toxic byproducts (such as polychlorinated dibenzodioxins) if incinerated improperly. This guide establishes the standard operating procedures (SOPs) for the safe handling, spill response, and lifecycle management of this compound in a professional laboratory setting [1].

Physicochemical Hazard Profile

Understanding the physical and chemical properties of a compound is the foundation of any robust disposal plan. The presence of two chlorine atoms on the aromatic ring dictates that all waste streams containing this compound must be strictly segregated from non-halogenated waste [2].

PropertyValue / CharacteristicOperational Implication
Chemical Class Halogenated Aromatic AldehydeMust be disposed of via high-temperature commercial incineration.
Physical State Solid (Crystalline powder)Prone to aerosolization if mishandled; requires careful transfer.
Solubility Low in water; soluble in organic solvents (e.g., DCM, EtOAc)Do not flush down aqueous drains. Equipment must be rinsed with compatible organic solvents.
Reactivity Incompatible with strong oxidizing agents and strong basesWaste containers must not contain incompatible reactive mixtures.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityRequires primary and secondary containment during transport and storage.

Causality-Driven PPE & Handling Protocols

Safety protocols are not arbitrary; they are direct responses to the physicochemical risks of the compound.

  • Respiratory Protection: Because this compound is a solid powder, transferring the neat material creates a risk of inhalation exposure to fine particulates. All handling of the dry powder must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm [1].

  • Dermal Protection: The compound is a dermal irritant. Standard nitrile gloves (minimum 4 mil thickness) provide sufficient protection for incidental contact with the solid. However, if handling the compound dissolved in aggressive solvents (like Dichloromethane), heavier butyl rubber or laminate gloves (e.g., Silver Shield) are required due to solvent permeation rates.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant) are mandatory. Safety glasses are insufficient due to the risk of fine powder aerosolization or solvent splashing during waste consolidation.

Waste Segregation & Disposal Methodology

The fundamental rule for disposing of this compound is strict halogenated segregation . Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and environmental risk, as halogenated compounds require specialized high-temperature incineration (typically >1100°C) to prevent the formation of toxic dioxins and furans [2].

Step-by-Step Disposal Procedure
  • Determine the Waste Matrix: Identify whether the waste is a solid (contaminated consumables, neat powder) or a liquid (reaction mixtures, solvent washings).

  • Liquid Waste Consolidation:

    • Transfer all liquid solutions containing the compound into a clearly labeled, chemically compatible (e.g., HDPE or PTFE) waste carboy designated strictly for "Halogenated Organic Waste" .

    • Causality: Even if the primary solvent is non-halogenated (e.g., ethanol), the presence of the this compound solute renders the entire mixture halogenated waste [2].

  • Solid Waste Consolidation:

    • Place contaminated weigh boats, pipette tips, and empty reagent bottles into a puncture-resistant, sealable container designated for "Hazardous Solid Waste."

  • Labeling and Logging:

    • Attach a standard hazardous waste tag. Explicitly list "this compound" and its estimated concentration. Do not use abbreviations.

  • EHS Transfer:

    • Store the waste in a designated Secondary Containment area away from strong oxidizers until collection by your institution's EHS department or a licensed commercial waste disposal contractor.

WasteLogic Start Waste Generation: This compound State Determine Waste Matrix Start->State Solid Solid Waste (Powder, Consumables) State->Solid Liquid Liquid Waste (Reaction Mixtures, Washings) State->Liquid SolidBin Hazardous Solid Waste (Incineration stream) Solid->SolidBin LiquidBin Halogenated Organic Waste (High-Temp Incineration) Liquid->LiquidBin Contains Cl atoms (Regardless of solvent)

Figure 1: Decision logic for the segregation of halogenated laboratory waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent compound migration and exposure. Do not attempt to neutralize the compound chemically in situ; physical recovery is the safest and most effective method [3].

Step-by-Step Spill Response
  • Isolate & Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust or solvent vapors.

  • Don Appropriate PPE: Ensure the spill responder is wearing a lab coat, chemical splash goggles, and appropriately rated gloves (nitrile for solid spills; solvent-rated gloves if dissolved).

  • Containment (Solid Spill):

    • Do not dry sweep, as this aerosolizes the powder.

    • Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Containment (Liquid Spill):

    • Encircle the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Recovery & Decontamination:

    • Use a non-sparking scoop to collect the absorbed material or wetted powder.

    • Place the recovered material into a heavy-duty hazardous waste bag or a rigid, sealable plastic container.

    • Wash the spill surface with a detergent solution, followed by a water wipe-down, collecting all wash liquids into the halogenated waste stream.

  • Disposal: Label the container as "Hazardous Spill Debris containing this compound" and submit it to EHS for commercial incineration.

SpillResponse Spill Accidental Release Isolate Isolate Area & Ensure Ventilation Spill->Isolate Suppress Suppress Dust (Solid) or Absorb (Liquid) Isolate->Suppress Recover Recover with Inert Tools Suppress->Recover Dispose Dispose as Halogenated Waste Recover->Dispose

Figure 2: Sequential workflow for laboratory spill response and physical recovery.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." United States Environmental Protection Agency. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: General Guidelines for Halogenated Aromatics." PubChem. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.